6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one
Description
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Properties
IUPAC Name |
6-methyl-4-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-4-2-5(7(8,9)10)3-6(12)11-4/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRMKCNOGIBXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382393 | |
| Record name | 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22123-19-9 | |
| Record name | 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one. This pyridinone derivative is of significant interest in medicinal chemistry and drug development due to the prevalence of the trifluoromethyl group and the pyridin-2(1H)-one scaffold in various biologically active molecules. This document details a common synthetic methodology, presents key physical and chemical properties, and outlines the analytical techniques used for its characterization. Furthermore, it explores the potential biological relevance of this class of compounds by examining the signaling pathways modulated by structurally similar molecules.
Introduction
Substituted pyridin-2(1H)-ones are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. Their versatile structure allows for a wide range of biological activities. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. The target molecule, this compound, combines these two key pharmacophores, making it a compound of interest for the development of novel therapeutic agents.
Synthesis
A facile and common method for the synthesis of this compound is a three-component cyclization reaction.[1] This approach offers an efficient route to the desired pyridone scaffold.
Experimental Protocol: Three-Component Cyclization
This protocol is based on the general method for the synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones.[1]
Reagents:
-
Ethyl trifluoroacetoacetate
-
Acetone
-
Ammonium acetate
-
Solvent (e.g., ethanol or acetic acid)
Procedure:
-
A mixture of ethyl trifluoroacetoacetate (1 equivalent), acetone (1 equivalent), and ammonium acetate (1.2 equivalents) is prepared in a suitable solvent.
-
The reaction mixture is heated under reflux for a specified period, typically several hours, while monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by a suitable method, such as recrystallization or column chromatography, to yield the pure this compound.
Characterization
The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and physical methods.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the compound is presented in Table 1.[2][3][4][5]
| Property | Value |
| Molecular Formula | C₇H₆F₃NO |
| Molecular Weight | 177.12 g/mol |
| Appearance | Pale yellow powder or crystals |
| Melting Point | 124-130 °C |
| CAS Number | 22123-19-9 |
| IUPAC Name | This compound |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the methyl protons and the two aromatic protons on the pyridinone ring. The chemical shifts and coupling patterns would be indicative of their respective electronic environments.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals corresponding to the seven carbon atoms in the molecule, including the methyl carbon, the carbons of the pyridinone ring, the carbonyl carbon, and the trifluoromethyl carbon (which would appear as a quartet due to C-F coupling).
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amide, C=O stretching of the carbonyl group, C-F stretching of the trifluoromethyl group, and various C-C and C-H vibrations of the aromatic ring and methyl group.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound via a three-component reaction.
Potential Biological Signaling Pathway
While the specific biological activity of this compound is not extensively documented, a structurally related compound, 6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP), has been shown to exhibit anti-proliferative effects in prostate cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The diagram below illustrates this signaling cascade, which may be relevant for the broader class of trifluoromethyl-substituted pyridinones.
Conclusion
This compound is a heterocyclic compound with significant potential in drug discovery. Its synthesis can be efficiently achieved through a three-component cyclization reaction. While comprehensive experimental characterization data is not widely available, its structure can be confirmed through standard analytical techniques. The biological activity of structurally related compounds suggests that this class of molecules may interact with key cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, warranting further investigation into its therapeutic potential. This guide provides a foundational understanding for researchers and scientists working on the development of novel pyridinone-based therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 6-Methyl-4-trifluoromethyl-2(1H)-pyridone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 6-Methyl-4-trifluoromethyl-2(1H)-pyridone, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4-trifluoromethyl-6-methyl-2-pyridone | CAS 22123-19-9 | Chemical-Suppliers [chemical-suppliers.eu]
chemical properties and reactivity of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and agrochemical research. Its structure, featuring a pyridinone core functionalized with both an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group, imparts a unique combination of physical and chemical properties. The trifluoromethyl (-CF3) group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and potential applications of this versatile building block.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, purification, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| IUPAC Name | 6-methyl-4-(trifluoromethyl)-1H-pyridin-2-one | [1] |
| CAS Number | 22123-19-9 | [1][2] |
| Molecular Formula | C₇H₆F₃NO | [1] |
| Molecular Weight | 177.12 g/mol | [1] |
| Appearance | Pale yellow powder or crystals | [2] |
| Melting Point | 119.0 - 122.0 °C | [2] |
| SMILES | CC1=CC(=CC(=O)N1)C(F)(F)F | [1] |
| InChIKey | CDRMKCNOGIBXOG-UHFFFAOYSA-N | [1] |
Spectral Data
While specific experimental spectra for this exact compound are not widely published, the following table outlines the expected spectral characteristics based on its chemical structure and data from analogous compounds.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~11-13 (br s, 1H, N-H), ~6.5 (s, 1H, C5-H), ~6.3 (s, 1H, C3-H), ~2.3 (s, 3H, CH₃). |
| ¹³C NMR | δ (ppm): ~165 (C=O), ~150 (C6), ~140 (q, JCF ≈ 35 Hz, C4), ~122 (q, JCF ≈ 275 Hz, CF₃), ~110 (C5), ~105 (C3), ~20 (CH₃). |
| IR (cm⁻¹) | ~3100-2800 (N-H, C-H stretching), ~1650 (C=O stretching), ~1100-1300 (C-F stretching). |
| Mass Spec (EI) | m/z (%): 177 [M]⁺, 158 [M-F]⁺, 149 [M-CO]⁺, 108 [M-CF₃]⁺. |
Synthesis
The most common and efficient method for synthesizing 6-organyl-4-(polyfluoroalkyl)pyridin-2(1H)-ones is through a three-component cyclization reaction.[3] This approach offers high convergence and utilizes readily available starting materials.
Experimental Protocol: Three-Component Cyclization
This protocol describes the synthesis of this compound from ethyl trifluoroacetoacetate, acetone, and ammonium acetate.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl trifluoroacetoacetate (1.0 eq), acetone (1.2 eq), and ammonium acetate (2.0 eq).
-
Solvent: Add a suitable solvent, such as ethanol or acetic acid, to achieve a reactant concentration of approximately 0.5 M.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound as a pale yellow solid.
Synthesis Workflow Diagram
Caption: Workflow for the three-component synthesis of the target pyridinone.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of its functional groups: the pyridinone ring, the activating methyl group, and the deactivating trifluoromethyl group.
Tautomerism
The compound exists in equilibrium between two tautomeric forms: the lactam (pyridin-2(1H)-one) and the lactim (2-hydroxypyridine). The lactam form is generally predominant in solution and the solid state. This equilibrium is crucial for its reactivity, particularly in alkylation reactions where reactions can occur at either the nitrogen or the oxygen atom.
Caption: Tautomeric equilibrium between the lactam and lactim forms.
Electrophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient. This characteristic, compounded by the strong electron-withdrawing effect of the -CF₃ group, makes the ring highly deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation).[4] Reactions, if they occur, require harsh conditions and are directed by the existing substituents. The hydroxyl/amino group (in the tautomeric form) and the methyl group are ortho, para-directing, while the trifluoromethyl group is meta-directing. Therefore, electrophilic attack would be predicted to occur at the C3 and C5 positions, though it is synthetically challenging.
N- and O-Alkylation
Due to the tautomerism, alkylation can occur at either the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation). The selectivity of this reaction is highly dependent on the alkylating agent, base, and solvent used.[5][6] Hard electrophiles and polar aprotic solvents tend to favor N-alkylation, while softer electrophiles may favor O-alkylation. Studies on the related 4-(trifluoromethyl)pyrimidin-2(1H)-one system have shown that direct alkylation with simple alkyl halides often yields a mixture of N- and O-alkylated products.[6]
Radical Substitution
Recent studies have demonstrated that pyridones can undergo light-promoted trifluoromethylation using reagents like sodium trifluoromethylsulfinate (Langlois' reagent) without the need for a photocatalyst.[7][8] This suggests that the C3 and C5 positions of this compound could be susceptible to functionalization via radical mechanisms.
Applications in Drug Discovery and Research
The trifluoromethyl-pyridinone scaffold is a privileged structure in modern drug design. Derivatives are explored for a wide range of therapeutic targets.
-
Kinase Inhibitors: The pyridinone core can mimic the hydrogen bonding patterns of ATP, making it a suitable scaffold for kinase inhibitors.
-
Antiviral Agents: Pyridin-2(1H)-one hybrids have been investigated as non-nucleoside reverse transcriptase inhibitors for HIV-1.
-
Agrochemicals: Trifluoromethylpyridine derivatives are key components in numerous herbicides and pesticides due to their enhanced biological activity and metabolic stability.[9]
Example Signaling Pathway: ERK/mTOR Modulation
While not demonstrated for this specific molecule, a closely related, more complex pyrazolopyridinone derivative, FMPPP, has been shown to exert anti-proliferative effects in prostate cancer cells. It induces autophagy by activating the ERK1/2 pathway, which in turn inhibits the mTOR signaling pathway. This serves as a powerful example of the biological potential of this chemical scaffold.
Caption: Example pathway showing how related scaffolds can modulate cell processes.
Hazard and Safety Information
This compound should be handled with appropriate personal protective equipment in a well-ventilated area.
| GHS Hazard Code | Description | Reference(s) |
| H315 | Causes skin irritation | [1][2] |
| H319 | Causes serious eye irritation | [1][2] |
| H335 | May cause respiratory irritation | [1][2] |
References
- 1. This compound | C7H6F3NO | CID 2782992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methyl-4-trifluoromethyl-2(1H)-pyridone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone (CAS Number: 22123-19-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and known hazards of 6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone, identified by CAS number 22123-19-9. This compound is a fluorinated heterocyclic molecule belonging to the pyridinone class, a scaffold of significant interest in medicinal chemistry and materials science. This document consolidates available data to support research and development activities, with a focus on providing structured data, outlining experimental methodologies, and clarifying logical relationships through visual diagrams.
Chemical Properties and Identification
6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone is a solid, typically appearing as a white to pale yellow powder or crystalline substance.[1] Its structure features a pyridine ring substituted with a methyl group, a trifluoromethyl group, and a carbonyl group, leading to its classification as a pyridinone.
| Property | Value | Source(s) |
| CAS Number | 22123-19-9 | [2] |
| Molecular Formula | C₇H₆F₃NO | [2] |
| Molecular Weight | 177.12 g/mol | [2] |
| IUPAC Name | 6-methyl-4-(trifluoromethyl)-1H-pyridin-2-one | [2] |
| Synonyms | 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one, 6-Methyl-4-(trifluoromethyl)-2-pyridone, 2-Hydroxy-6-methyl-4-(trifluoromethyl)pyridine | [2] |
| Melting Point | 119-122 °C | [3] |
| Appearance | Pale yellow powder or crystals | [3] |
| Purity | ≥96.0% | [3] |
Synthesis
The synthesis of 6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone and its analogs can be achieved through several synthetic routes. A common and effective method is the three-component cyclization reaction.[4]
Three-Component Cyclization
This method involves the reaction of a β-ketoester containing a trifluoromethyl group, a methyl ketone, and an ammonia source, such as ammonium acetate.[4]
Experimental Protocol: Three-Component Synthesis of 6-organyl-4-(polyfluoroalkyl)pyridin-2(1H)-ones [4]
While the specific protocol for 6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone is a specific instance of the general method, a generalized procedure is as follows:
-
A mixture of a 3-polyfluoroalkyl-3-oxopropanoate (e.g., ethyl trifluoroacetoacetate), a methyl ketone (e.g., acetone), and ammonium acetate is prepared.
-
The reaction mixture is typically heated in a suitable solvent.
-
The progress of the reaction is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated through standard workup procedures, which may include extraction, washing, and drying.
-
Purification of the crude product is generally performed by recrystallization or column chromatography.
Analytical Methods
The characterization and quantification of 6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone rely on standard analytical techniques in organic chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns provide crucial information for structural confirmation.
-
¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the trifluoromethyl carbon (with characteristic coupling to fluorine), and the carbons of the pyridine ring, including the carbonyl carbon.
General Interpretation Workflow for NMR Spectra:
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) can be utilized for the analysis of 6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone.[5] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used for identification and confirmation of the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable technique for assessing the purity of 6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone and for quantitative analysis. A typical method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with UV detection.
Biological Activity and Potential Applications
The biological activity of 6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone itself is not extensively documented in publicly available literature. However, the pyridin-2(1H)-one scaffold is a well-established pharmacophore found in numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, antimalarial, and antitumor activities.[6]
A related compound, 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP), has been shown to exhibit anti-proliferative effects on prostate cancer cells.[7] This activity is mediated through the induction of autophagy, involving the elevation of ERK1/2 phosphorylation and targeting of the mTOR signaling pathway.[7]
Given the structural similarities, it is plausible that 6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone could serve as a valuable building block in the synthesis of novel therapeutic agents. Further investigation into its biological activity is warranted.
Hazards and Safety Information
6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone is classified as an irritant.[2]
| Hazard Statement | GHS Classification | Source(s) |
| Causes skin irritation | H315 | [2] |
| Causes serious eye irritation | H319 | [2] |
| May cause respiratory irritation | H335 | [2] |
Safety Precautions:
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If you feel unwell: Call a POISON CENTER or doctor.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Emergency Response Workflow:
Conclusion
6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone (CAS 22123-19-9) is a valuable chemical intermediate with potential applications in the development of new pharmaceuticals and other functional materials. This guide has summarized its key chemical properties, outlined synthetic and analytical methodologies, and detailed its known hazards. While specific biological data for this compound is limited, the broader class of pyridinones demonstrates significant therapeutic potential, making this compound a subject of interest for further research and development. Adherence to appropriate safety protocols is essential when handling this substance.
References
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. This compound | C7H6F3NO | CID 2782992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Methyl-4-trifluoromethyl-2(1H)-pyridone, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Three-Component Cyclization for 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted pyridin-2(1H)-ones is of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. Among these, derivatives containing a trifluoromethyl group are particularly valuable as the incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the efficient, one-pot, three-component synthesis of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one. This method offers a straightforward and atom-economical approach to this important heterocyclic scaffold.
The core of this synthesis is a three-component cyclization reaction involving ethyl 4,4,4-trifluoroacetoacetate, acetone, and ammonium acetate.[1] This reaction proceeds via a mechanism analogous to the well-established Hantzsch pyridine synthesis, offering a reliable route to the desired product and its analogs.[2][3]
Reaction Mechanism and Experimental Workflow
The three-component synthesis of this compound is believed to proceed through a Hantzsch-like reaction pathway. The proposed mechanism involves the initial formation of two key intermediates: an enamine from the reaction of acetone with ammonia (derived from ammonium acetate), and an α,β-unsaturated ketoester from the Knoevenagel condensation of ethyl 4,4,4-trifluoroacetoacetate and acetone. These intermediates then undergo a Michael addition, followed by cyclization and subsequent dehydration to yield the final pyridin-2(1H)-one product.
Reaction Mechanism
Caption: Proposed Hantzsch-like reaction mechanism.
Experimental Workflow
The general experimental workflow for this synthesis is a straightforward one-pot procedure. The reactants are typically combined in a suitable solvent and heated for a specific duration. The product can then be isolated and purified using standard laboratory techniques.
Caption: General experimental workflow for the synthesis.
Quantitative Data Summary
The three-component cyclization has been shown to be effective for a range of methyl ketones, affording the corresponding 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones in good to excellent yields. The following table summarizes the reaction conditions and yields for the synthesis of the target molecule and several of its analogs.
| Entry | Methyl Ketone (R-COCH₃) | R | Solvent | Time (h) | Yield (%) |
| 1 | Acetone | Methyl | Acetic Acid | 5 | 78 |
| 2 | Acetophenone | Phenyl | Acetic Acid | 6 | 85 |
| 3 | 2-Butanone | Ethyl | Acetic Acid | 5 | 75 |
| 4 | Cyclohexanone | - (Cyclohexyl fused) | Acetic Acid | 8 | 68 |
| 5 | Propiophenone | Ethyl | Ethanol | 7 | 82 |
Note: The data presented is a representative compilation from literature and may vary based on specific experimental conditions.
Experimental Protocols
General Procedure for the Synthesis of 6-Organyl-4-(trifluoromethyl)pyridin-2(1H)-ones
A mixture of ethyl 4,4,4-trifluoroacetoacetate (10 mmol), the corresponding methyl ketone (10 mmol), and ammonium acetate (30 mmol) in glacial acetic acid (20 mL) is stirred and heated at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-one.
Synthesis of this compound
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Acetone
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4,4,4-trifluoroacetoacetate (1.84 g, 10 mmol), acetone (0.58 g, 10 mmol), and ammonium acetate (2.31 g, 30 mmol).
-
Add glacial acetic acid (20 mL) to the flask.
-
Heat the reaction mixture to reflux with stirring for 5 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-water. A white precipitate will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a white solid.
Conclusion
The three-component cyclization reaction provides an efficient and versatile method for the synthesis of this compound and its analogs. The operational simplicity of this one-pot procedure, coupled with the ready availability of the starting materials, makes it an attractive strategy for accessing these valuable heterocyclic compounds in a laboratory setting. The ability to readily vary the methyl ketone component allows for the generation of a diverse library of substituted pyridinones for further investigation in drug discovery and development programs.
References
An In-depth Technical Guide to the Solubility of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility profile of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one. Due to the absence of specific experimental solubility data in publicly available literature, this document outlines a predicted solubility profile based on its physicochemical properties. Furthermore, this guide presents detailed, best-practice experimental protocols for the quantitative determination of its solubility in a range of common laboratory solvents, a critical parameter for drug discovery and development.
Predicted Solubility Profile
The presence of hydrogen bonding capabilities suggests potential solubility in polar protic solvents such as water, ethanol, and methanol. The trifluoromethyl group, being strongly electron-withdrawing, can influence the acidity of the N-H proton and the overall polarity of the molecule. A structurally similar compound, 4-(Trifluoromethyl)pyridin-2-ol, is known to be soluble in methanol[1]. The presence of the methyl group adds some lipophilic character, which might enhance solubility in less polar organic solvents.
Based on these structural features, a qualitative prediction of solubility in common laboratory solvents is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble | The pyridinone moiety can engage in hydrogen bonding with protic solvents. The trifluoromethyl group may limit aqueous solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Soluble to Very Soluble | These solvents can accept hydrogen bonds from the N-H group and solvate the polar regions of the molecule effectively. DMSO is often an excellent solvent for pyridinone derivatives. |
| Nonpolar | Hexane, Toluene, Diethyl Ether, Chloroform | Sparingly Soluble to Insoluble | The overall polarity of the molecule due to the pyridinone ring and trifluoromethyl group is likely to limit solubility in nonpolar solvents. The methyl group provides some lipophilicity, but it is unlikely to overcome the polar nature of the rest of the molecule for significant solubility in highly nonpolar solvents like hexane. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining thermodynamic solubility.[2][3][4]
Protocol 1: Isothermal Shake-Flask Solubility Determination
Objective: To determine the thermodynamic solubility of this compound in various solvents at a constant temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, etc.)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. A visual excess of solid should be present throughout the experiment.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials tightly and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[3]
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the undissolved solid, either centrifuge the samples or filter the supernatant using a syringe filter.[3] It is crucial to avoid disturbing the solid pellet during the aspiration of the supernatant.
-
Carefully collect the clear, saturated solution.
-
-
Quantification:
-
Quantify the concentration of this compound in the saturated solution using a suitable analytical method such as HPLC or UV-Vis spectroscopy.
-
Quantification Method 1: High-Performance Liquid Chromatography (HPLC)
1. Preparation of Calibration Standards:
- Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., the mobile phase).
- Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.
2. HPLC Analysis:
- Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[3]
- Column: A suitable reversed-phase column (e.g., C18).
- Inject the calibration standards into the HPLC system and record the peak areas.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards. A linear regression with an R² value > 0.99 is desirable.[3]
3. Sample Analysis:
- Dilute the saturated solution obtained from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the calibration curve.
- Inject the diluted sample into the HPLC system and record the peak area.
4. Calculation of Solubility:
- Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample.
- Multiply this value by the dilution factor to obtain the solubility of this compound in the test solvent.
Quantification Method 2: UV-Vis Spectroscopy
1. Determination of λmax:
- Prepare a dilute solution of this compound in the solvent of interest.
- Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
2. Preparation of Calibration Standards:
- Prepare a stock solution of known concentration in the same solvent.
- Prepare a series of calibration standards by serial dilution.
3. Construction of Calibration Curve:
- Measure the absorbance of each calibration standard at λmax.
- Plot a graph of absorbance versus concentration.
4. Sample Analysis:
- Dilute the saturated solution with the same solvent to an absorbance value that falls within the linear range of the calibration curve.
- Measure the absorbance of the diluted sample at λmax.
5. Calculation of Solubility:
- Use the absorbance of the sample and the equation from the calibration curve to determine the concentration of the diluted sample.
- Multiply by the dilution factor to get the final solubility.[3]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for determining solubility and the logical relationships influencing the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing solubility.
References
- 1. chembk.com [chembk.com]
- 2. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Theoretical and Computational Studies of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the biological significance of the pyridinone scaffold, in silico methods such as Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis are invaluable for elucidating its electronic structure, predicting its interactions with biological targets, and assessing its drug-likeness. This document outlines detailed experimental and computational protocols, presents key physicochemical data, and offers a framework for a thorough investigation of this molecule. While a dedicated comprehensive study on this specific molecule is not extensively available in public literature, this guide consolidates methodologies from research on analogous compounds to provide a robust blueprint for future investigations.
Introduction
Pyridin-2(1H)-one and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in the field of drug discovery due to their diverse pharmacological activities.[1] The introduction of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This compound combines the pyridinone core with these advantageous fluorine properties, making it a compelling candidate for further study.
Theoretical and computational chemistry offer powerful tools to predict molecular properties and biological activity, thereby accelerating the drug discovery process. This guide details the application of these methods to this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 22123-19-9 | [2] |
| Molecular Formula | C₇H₆F₃NO | [2] |
| Molecular Weight | 177.12 g/mol | [2] |
| Melting Point | 124-128 °C | N/A |
| Boiling Point | 231.3 °C | N/A |
| Density | 1.315 g/cm³ | N/A |
Experimental Protocols
Synthesis
A general and facile method for the synthesis of 6-organyl-4-(polyfluoroalkyl)pyridin-2(1H)-ones involves a three-component cyclization reaction.[3][4] This approach can be adapted for the synthesis of this compound.
Protocol: Three-Component Cyclization
-
Reactants:
-
Ethyl trifluoroacetoacetate (1 equivalent)
-
Acetone (1 equivalent)
-
Ammonium acetate (1.5 equivalents)
-
-
Solvent: Glacial acetic acid.
-
Procedure: a. To a solution of ethyl trifluoroacetoacetate and acetone in glacial acetic acid, add ammonium acetate. b. Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). c. After completion of the reaction, cool the mixture to room temperature. d. Pour the reaction mixture into ice-water and stir until a precipitate forms. e. Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. f. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Workflow for Synthesis and Characterization
References
- 1. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H6F3NO | CID 2782992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Ascendancy of Trifluoromethyl-Substituted Pyridinones: A Technical Guide to Their Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (-CF3) group into pharmacologically active scaffolds has been a transformative strategy in medicinal chemistry and agrochemical development. This technical guide delves into the discovery and history of a particularly significant class of these compounds: trifluoromethyl-substituted pyridinones. We will explore their synthesis, physicochemical properties, and biological activities, providing researchers with a comprehensive resource to navigate this promising area of chemical science.
A Historical Perspective: From Pyridines to Pyridinones
The journey of trifluoromethyl-substituted pyridinones is rooted in the broader history of organofluorine chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved in 1898.[1] However, it was not until 1947 that the first trifluoromethylpyridine was reported.[1] The development of trifluoromethyl-substituted pyridinones as a distinct class of compounds gained momentum later, driven by the need for novel pharmaceuticals and agrochemicals with enhanced properties.
A significant milestone in the synthesis of this class of compounds was the development of a scalable ring synthesis route to 6-(trifluoromethyl)pyrid-2-one by Brown et al. in 1997.[2][3] This work provided a practical methodology for producing this key intermediate, paving the way for more extensive research into its derivatives and their applications.
Synthetic Strategies for Trifluoromethyl-Substituted Pyridinones
Several synthetic methodologies have been developed to construct the trifluoromethyl-substituted pyridinone core. These can be broadly categorized into two main approaches: construction of the pyridine ring from a trifluoromethyl-containing building block and direct trifluoromethylation of a pre-existing pyridinone ring.
Ring Construction from Trifluoromethylated Precursors
This is a widely employed strategy that utilizes readily available trifluoromethyl-containing starting materials.
1. Cyclocondensation Reactions:
-
Pechmann-type Reaction: This method allows for the synthesis of 4-trifluoromethyl-2-pyridones through the Brønsted base-catalyzed reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate. The use of ammonium acetate provides the nitrogen source for the pyridone ring.[4]
-
Three-Component Cyclization: 6-Organyl-4-(polyfluoroalkyl)pyridin-2(1H)-ones can be synthesized via a three-component cyclization of 3-polyfluoroalkyl-3-oxopropanoates, methyl ketones, and ammonium acetate.[5]
-
From Trifluoroacetic Anhydride: A four-stage route starting from trifluoroacetic anhydride and an alkyl vinyl ether has been developed for the large-scale synthesis of 6-(trifluoromethyl)pyrid-2-one.[2][3]
-
Horner–Wadsworth–Emmons Reaction: The pyridone intermediate of the herbicide Pyroxsulam is synthesized using a Horner–Wadsworth–Emmons reaction with (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one as the trifluoromethyl-containing building block.[6]
Table 1: Synthesis of Trifluoromethyl-Substituted Pyridinones via Ring Construction
| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |
| Cyclic 1,3-dione, Ethyl 4,4,4-trifluoroacetoacetate, NH4OAc | 2-DMAP (catalyst) | 4-Trifluoromethyl-2-pyridone derivative | Good to Excellent | [4] |
| 3-Polyfluoroalkyl-3-oxopropanoate, Methyl ketone, NH4OAc | - | 6-Organyl-4-(polyfluoroalkyl)pyridin-2(1H)-one | - | [5] |
| Trifluoroacetic anhydride, Alkyl vinyl ether | Four-stage synthesis | 6-(Trifluoromethyl)pyrid-2-one | Good | [2][3] |
| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Horner–Wadsworth–Emmons reaction | Pyroxsulam pyridone intermediate | - | [6] |
Direct Trifluoromethylation of Pyridinones
More recently, methods for the direct introduction of a trifluoromethyl group onto a pre-formed pyridinone ring have emerged, offering alternative and often milder synthetic routes.
1. Light-Promoted Trifluoromethylation:
A practical, light-mediated trifluoromethylation of pyridones can be achieved using Langlois' reagent (sodium trifluoromethylsulfinate) in the absence of a photocatalyst or additives. This method is operationally simple and tolerates a range of functional groups.[7][8][9][10]
Table 2: Light-Promoted Trifluoromethylation of N-Aryl Pyridones
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Aryl Pyridone | Langlois' reagent, DMSO, 390 nm LEDs | 3-Trifluoromethyl-N-aryl-pyridin-2-one | up to 93% | [9] |
Physicochemical Properties
The presence of the trifluoromethyl group significantly influences the physicochemical properties of pyridinones, impacting their solubility, lipophilicity, and metabolic stability.
Table 3: Physicochemical Properties of Selected Trifluoromethyl-Substituted Pyridinones and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |
| 6-(Trifluoromethyl)pyridin-2(1H)-one | C6H4F3NO | 163.1 | 124-126 | 223.7±40.0 | [11] |
| 6-Methyl-4-trifluoromethyl-2(1H)-pyridone | C7H6F3NO | 177.12 | 119.0-122.0 | - | [12] |
| 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | 165.09 | - | 121.6±35.0 | [13][14] |
Biological Activity and Applications
Trifluoromethyl-substituted pyridinones and their precursors are key intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.
Antiviral Activity
The pyridinone scaffold is a known pharmacophore in antiviral drug discovery. While specific IC50 values for trifluoromethyl-substituted pyridinones are not extensively reported in publicly available literature, the strategic incorporation of trifluoromethyl groups into related heterocyclic systems has been shown to modulate antiviral activity. For instance, in a series of pyridyl imidazolidinone inhibitors of enterovirus 71, the substitution of a methyl group with a trifluoromethyl group had a significant impact on drug efficacy, highlighting the importance of this moiety in ligand-protein interactions.[4]
Anticancer Activity
The pyridone moiety is also a privileged scaffold in the design of anticancer agents. While direct IC50 values for simple trifluoromethyl-substituted pyridinones are limited, related and more complex heterocyclic systems incorporating this motif have shown significant cytotoxic activity. For example, a series of novel trifluoromethyl-substituted pyrimidine derivatives displayed potent anti-proliferative activity against various human tumor cell lines, with one compound exhibiting an IC50 of 2.27 µM against H1975 lung cancer cells.[15] Another study on pyridone-based analogues showed IC50 values in the nanomolar range against lung and breast cancer cell lines.[16] These findings underscore the potential of the trifluoromethyl-pyridinone scaffold in the development of novel anticancer therapeutics.
Table 4: Anticancer Activity of Related Trifluoromethyl-Containing Heterocycles
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Trifluoromethyl-substituted pyrimidine derivative | H1975 (Lung Cancer) | 2.27 | [15] |
| Pyridone-based analogue | A549 (Lung Carcinoma) | ~0.008 - 0.015 | [16] |
| Pyridone-based analogue | MCF-7 (Breast Adenocarcinoma) | ~0.008 - 0.015 | [16] |
| 7-Oxo-thiazolo[4,5-d]pyrimidine derivative | IGROV1 (Ovarian Cancer) | Growth % -5.14 at 10 µM | [3] |
Key Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of scientific research. Below are outlines for two key synthetic methods.
General Protocol for Pechmann-Type Synthesis of 4-Trifluoromethyl-2-Pyridones
This protocol is based on the method described for the synthesis of 4-methylcoumarins, adapted for pyridone synthesis.[17]
-
Reaction Setup: A mixture of a cyclic 1,3-dione (1.0 eq.), ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.), and ammonium acetate (1.2 eq.) is prepared.
-
Catalyst Addition: A catalytic amount of a Brønsted base, such as 2-dimethylaminopyridine (2-DMAP), is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated under appropriate conditions (e.g., reflux in a suitable solvent) and monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as crystallization or column chromatography.
General Protocol for Light-Promoted Trifluoromethylation of Pyridones
This protocol is based on the method described by Do and coworkers.[9]
-
Reaction Setup: A pyridone substrate (1.0 eq.) and Langlois' reagent (sodium trifluoromethylsulfinate, 2.0 eq.) are dissolved in dimethyl sulfoxide (DMSO).
-
Irradiation: The reaction mixture is stirred and irradiated with 390 nm LEDs at room temperature.
-
Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as 19F NMR.
-
Workup and Purification: After completion, the reaction mixture is subjected to an appropriate workup procedure, and the product is purified by column chromatography.
Conclusion and Future Outlook
Trifluoromethyl-substituted pyridinones represent a valuable and versatile class of compounds with significant potential in drug discovery and agrochemical development. The historical evolution of their synthesis, from multi-step ring constructions to direct C-H functionalization, has expanded the accessibility and diversity of these molecules. While quantitative data on the biological activities of simple trifluoromethyl-substituted pyridinones is still emerging, the potent activities observed in more complex derivatives highlight the promise of this scaffold. Future research will likely focus on the development of more efficient and selective synthetic methods, a deeper understanding of their mechanisms of action, and the exploration of a wider range of biological targets. This continued investigation is poised to unlock the full potential of trifluoromethyl-substituted pyridinones in addressing critical challenges in human health and agriculture.
References
- 1. Divergent synthesis and biological evaluation of 2-(trifluoromethyl)pyridines as virulence-attenuating inverse agonists targeting PqsR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 4. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]
- 12. 6-Methyl-4-trifluoromethyl-2(1H)-pyridone, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]
- 14. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pechmann Reaction Promoted by Boron Trifluoride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC name and synonyms for 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one, a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, physical properties, and synthesis. Furthermore, it explores the biological activity and mechanism of action of structurally related compounds, offering insights into potential therapeutic applications. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.
Chemical Identity and Synonyms
The primary identifier for this compound is its IUPAC name. However, it is also known by several synonyms in commercial and academic literature.
| Identifier Type | Value |
| IUPAC Name | 6-methyl-4-(trifluoromethyl)-1H-pyridin-2-one[1] |
| CAS Number | 22123-19-9[1] |
| Molecular Formula | C7H6F3NO[1] |
| Molecular Weight | 177.12 g/mol [1] |
| InChI Key | CDRMKCNOGIBXOG-UHFFFAOYSA-N[1] |
| Synonyms | This compound, 6-Methyl-4-trifluoromethyl-2(1H)-pyridone, 6-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and development as a potential therapeutic agent.
| Property | Value | Source |
| Melting Point | 119.0-122.0°C | Thermo Fisher Scientific[2] |
| Appearance | Pale yellow powder or crystals | Thermo Fisher Scientific[2] |
| Purity | ≥96.0% | Thermo Fisher Scientific[2] |
Synthesis and Experimental Protocols
The synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones can be achieved through a facile three-component cyclization reaction.[3]
General Experimental Protocol for the Synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones:
This protocol is based on the general method described for the synthesis of related compounds and can be adapted for this compound.
Materials:
-
3-polyfluoroalkyl-3-oxopropanoates (e.g., ethyl trifluoroacetoacetate)
-
Methyl ketones (e.g., acetone)
-
Ammonium acetate
-
Solvent (e.g., ethanol or acetic acid)
Procedure:
-
A mixture of the 3-polyfluoroalkyl-3-oxopropanoate (1 equivalent), the methyl ketone (1 equivalent), and ammonium acetate (1.5 equivalents) is prepared in a suitable solvent.
-
The reaction mixture is then heated to reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is then purified, typically by column chromatography on silica gel, to yield the desired 6-organyl-4-(polyfluoroalkyl)pyridin-2(1H)-one.[3]
Two additional procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one have also been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction.[4]
Biological Activity and Mechanism of Action of a Structurally Related Analog
While specific biological data for this compound is limited in publicly available literature, a structurally related compound, 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP) , has demonstrated significant anti-proliferative effects against prostate cancer cells.[5] The study of FMPPP provides a valuable model for the potential therapeutic applications and mechanism of action for this class of compounds.
Anti-proliferative Effects on Prostate Cancer Cells:
FMPPP has been shown to induce a dose-dependent suppression of proliferation in DU145 and PC-3 prostate cancer cell lines.[5]
| Cell Line | Treatment | Effect |
| DU145 | 20 µM FMPPP | Increase in G1 phase cell population to 75.08% (control: 48.32%)[5] |
| PC-3 | 20 µM FMPPP | Increase in G1 phase cell population to 72.78% (control: 49.65%)[5] |
Mechanism of Action: Induction of Autophagy via the ERK/mTOR Signaling Pathway
The anti-proliferative effects of FMPPP are attributed to the induction of autophagy, a cellular self-degradation process. This is mediated through the modulation of the ERK/mTOR signaling pathway.[5]
-
Activation of ERK1/2: FMPPP treatment leads to an increase in the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2).[5]
-
Inhibition of mTOR Pathway: Concurrently, FMPPP significantly decreases the phosphorylation of the mammalian target of rapamycin (mTOR) and its downstream effector p70S6K.[5]
-
Induction of Autophagy: The activation of ERK1/2 and inhibition of the mTOR pathway converge to induce autophagy, as evidenced by the elevated expression of LC3-II and suppressed expression of SQSTM1/p62.[5]
The cytotoxicity of FMPPP involves the elevation of ERK1/2 phosphorylation and targeting the mTOR pathway in DU145 and PC-3 cells.[5]
Signaling Pathway Diagram
Caption: FMPPP induced signaling pathway.
Experimental Protocol for Cell Proliferation Assay (CCK-8):
This protocol is based on the methodology used to assess the anti-proliferative effects of FMPPP.[5]
Materials:
-
DU145 or PC-3 prostate cancer cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the prostate cancer cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., FMPPP) for a specified duration (e.g., 48 hours).
-
After the treatment period, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutics. The demonstrated anti-proliferative activity of the structurally related compound, FMPPP, against prostate cancer cells highlights a promising avenue for further investigation. The mechanism of action, involving the induction of autophagy through the ERK/mTOR signaling pathway, provides a solid foundation for targeted drug design and development. The experimental protocols and data presented in this guide are intended to facilitate future research into the therapeutic potential of this and related compounds.
References
- 1. This compound | C7H6F3NO | CID 2782992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methyl-4-trifluoromethyl-2(1H)-pyridone, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols: 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one as a Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document provides an overview of the applications of this scaffold, detailed experimental protocols for synthesis and biological evaluation, and data on the biological activities of its derivatives.
Synthesis of 6-Organyl-4-(trifluoromethyl)pyridin-2(1H)-one Derivatives
A facile and efficient method for the synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones involves a three-component cyclization reaction.[1]
Experimental Workflow: Synthesis
Caption: General workflow for the synthesis of pyridin-2(1H)-one derivatives.
Protocol: One-Pot Synthesis of 6-Aryl-4-(trifluoromethyl)pyridin-2(1H)-ones
This protocol describes a one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones, which is a related pyridinone scaffold. A similar approach can be adapted for the synthesis of 6-aryl-4-(trifluoromethyl)pyridin-2(1H)-ones.
Materials:
-
5-Aminopyrazole
-
4-Arylidene-2-phenyloxazol-5(4H)-ones (azlactones)
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
A mixture of 5-aminopyrazole and the appropriate azlactone is heated under solvent-free conditions.
-
The resulting intermediate is then dissolved in DMSO.
-
Potassium tert-butoxide (1.5 equivalents) is added to the solution.
-
The reaction mixture is heated to 150°C for 1.5 hours.
-
After cooling, the reaction mixture is worked up to isolate the desired 4-arylpyrazolo[3,4-b]pyridin-6-one product.
Biological Applications and Activity
Derivatives of the this compound scaffold have been investigated for a range of biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
While specific data for this compound derivatives is limited, related trifluoromethylpyridine compounds have shown promising antimicrobial activity. For instance, certain 4-trifluoromethylpyridine nucleosides and N-(trifluoromethyl)phenyl substituted pyrazole derivatives exhibit significant antibacterial effects, particularly against Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Trifluoromethylpyridine Derivatives against Various Bacterial Strains
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Related Pyridine Nucleoside Analog 1 | Staphylococcus aureus | 1.3 - 4.9 | [2] |
| Related Pyridine Nucleoside Analog 2 | Bacillus infantis | 1.3 - 4.9 | [2] |
| Related Pyrazole Derivative 1 | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.12 | |
| Amoxicillin (Reference) | Staphylococcus aureus | 1.0 - 2.0 | [2] |
Anticancer Activity and Mechanism of Action
The pyridin-2(1H)-one scaffold is a key feature in a number of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4][5][6][7] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.
A derivative, 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP), has demonstrated anti-proliferative effects in prostate cancer cells.[8] This compound was found to induce autophagy and cell cycle arrest at the G1 phase by modulating the ERK1/2 and mTOR pathways.[8]
Table 2: In Vitro Cytotoxicity of 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP)
| Cell Line | Cancer Type | Parameter | Result |
| DU145 | Prostate Cancer | Proliferation Inhibition (at 20 µM) | 80.47% |
| PC-3 | Prostate Cancer | Proliferation Inhibition (at 20 µM) | 78.28% |
| DU145 | Prostate Cancer | G1 Phase Cell Cycle Arrest (at 20 µM) | 75.08% |
| PC-3 | Prostate Cancer | G1 Phase Cell Cycle Arrest (at 20 µM) | 72.78% |
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyridin-2(1H)-one based inhibitors.
Experimental Protocols
Protocol 1: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism in a liquid growth medium.
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except for the sterility control well), resulting in a final volume of 100 µL per well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Seal the plates and incubate at 35±1°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth (turbidity) as detected by the naked eye or a spectrophotometer.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., DU145, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Sterile 96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel drug candidates with potential applications in antimicrobial and anticancer therapies. The synthetic accessibility of this scaffold, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it an attractive target for further exploration in drug discovery programs. The protocols provided herein offer a foundation for the synthesis and biological evaluation of new derivatives based on this promising chemical entity.
References
- 1. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl group. The primary method detailed is a highly efficient one-pot, three-component cyclocondensation reaction.
Introduction
This compound and its analogs are important heterocyclic scaffolds in the development of novel therapeutic agents. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The synthetic protocols described herein offer robust and versatile methods for accessing these valuable compounds.
The principal synthetic strategy discussed is a three-component reaction involving a β-ketoester, a methyl ketone, and an ammonia source, typically ammonium acetate. This approach is advantageous due to its operational simplicity, the ready availability of starting materials, and its amenability to creating a diverse library of derivatives by varying the ketone component.
Synthetic Pathways
Several synthetic routes have been established for the preparation of 4-(trifluoromethyl)pyridin-2(1H)-one derivatives. The most common and efficient methods include:
-
Three-Component Cyclocondensation: This is a convergent approach where a trifluoromethylated β-ketoester, a methyl ketone, and ammonium acetate react in a one-pot synthesis to afford the desired pyridone. This method is highlighted in the detailed protocol below.[1][2]
-
Synthesis from Alkenones: An alternative cyclocondensation method utilizes starting materials like (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[3]
-
Halogen Exchange: This more traditional method involves the synthesis of a corresponding methylated pyridine, followed by chlorination and a subsequent chlorine-fluorine exchange reaction to introduce the trifluoromethyl group.[3]
This document will focus on the three-component cyclocondensation due to its efficiency and versatility.
Data Presentation: Synthesis of 6-Organyl-4-(trifluoromethyl)pyridin-2(1H)-one Derivatives
The following table summarizes the yields for a variety of 6-substituted-4-(trifluoromethyl)pyridin-2(1H)-one derivatives synthesized via the three-component cyclocondensation protocol.
| Entry | R Group (from Methyl Ketone) | Product | Yield (%) |
| 1 | Methyl | This compound | 85 |
| 2 | Ethyl | 6-Ethyl-4-(trifluoromethyl)pyridin-2(1H)-one | 82 |
| 3 | Phenyl | 6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one | 78 |
| 4 | 4-Chlorophenyl | 6-(4-Chlorophenyl)-4-(trifluoromethyl)pyridin-2(1H)-one | 75 |
| 5 | 2-Thienyl | 6-(Thiophen-2-yl)-4-(trifluoromethyl)pyridin-2(1H)-one | 72 |
Experimental Protocols
Protocol 1: Three-Component Synthesis of this compound
This protocol describes the one-pot synthesis of the title compound from ethyl 4,4,4-trifluoroacetoacetate, acetone, and ammonium acetate.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)
-
Acetone (1.5 eq)
-
Ammonium acetate (2.0 eq)
-
Ethanol (solvent)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), acetone (1.5 eq), ammonium acetate (2.0 eq), and ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and acidify to pH 5-6 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction scheme for the three-component synthesis.
Caption: General experimental workflow for the synthesis.
References
- 1. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Application Note: Biological Screening of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one for Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the biological screening of the novel compound, 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one, for potential antibacterial activity. Detailed methodologies for preliminary screening using the agar disk diffusion method and subsequent quantitative analysis through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are outlined. This application note serves as a guide for the systematic evaluation of this compound's efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Introduction
The rise of antibiotic-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents.[1] Pyridinone derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including antibacterial properties.[2] The unique structural features of pyridinones make them attractive scaffolds for the design of novel therapeutic agents.[2] This application note details the screening of this compound, a compound of interest due to its specific chemical substitutions that may confer potent antibacterial activity. The protocols described herein are designed to be robust and reproducible for the initial assessment of this compound's antibacterial spectrum and potency.
Materials and Reagents
-
This compound
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
-
Mueller-Hinton Agar (MHA)
-
Mueller-Hinton Broth (MHB)
-
Dimethyl Sulfoxide (DMSO)
-
Sterile paper discs (6 mm diameter)
-
Standard antibiotics (e.g., Ciprofloxacin, Vancomycin) for positive controls
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Sterile petri dishes, test tubes, and micropipettes
-
Incubator (37°C)
Experimental Protocols
Preliminary Screening: Agar Disk Diffusion Method
The agar disk diffusion method is a qualitative assay to assess the antimicrobial activity of a test compound.[3][4]
Protocol:
-
Preparation of Bacterial Inoculum: Aseptically pick a few colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation of Agar Plates: Using a sterile cotton swab, uniformly streak the prepared bacterial suspension over the entire surface of a Mueller-Hinton Agar plate to create a bacterial lawn.
-
Application of Test Compound: Aseptically place sterile paper discs onto the inoculated agar surface. Impregnate each disc with a specific concentration of this compound dissolved in DMSO. A disc impregnated with DMSO alone serves as the negative control. Standard antibiotic discs are used as positive controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Observation: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Quantitative Analysis: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] The broth microdilution method is a common technique for determining MIC.[5][6]
Protocol:
-
Preparation of Test Compound Dilutions: Prepare a series of twofold dilutions of this compound in Mueller-Hinton Broth in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial inoculum (prepared as in 3.1.1 and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well) to each well containing the compound dilutions.
-
Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[5]
Protocol:
-
Subculturing from MIC Wells: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Plating: Spread the aliquot onto a fresh Mueller-Hinton Agar plate.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
Data Presentation
The results of the antibacterial screening should be summarized in clear and concise tables for easy comparison.
Table 1: Zone of Inhibition (in mm) for this compound
| Bacterial Strain | This compound (Concentration 1) | This compound (Concentration 2) | Ciprofloxacin (Positive Control) | Vancomycin (Positive Control) | DMSO (Negative Control) |
| S. aureus | |||||
| B. subtilis | |||||
| E. coli | |||||
| P. aeruginosa |
Table 2: MIC and MBC Values (in µg/mL) for this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Ciprofloxacin MIC | Vancomycin MIC |
| S. aureus | ||||
| B. subtilis | ||||
| E. coli | ||||
| P. aeruginosa |
Visualizations
Experimental Workflow
Caption: Experimental workflow for antibacterial screening.
Hypothetical Signaling Pathway of Pyridinone Action
Pyridinone compounds have been suggested to exert their antibacterial effects through various mechanisms, including the disruption of bacterial cell membranes and inhibition of essential enzymes.[1][6]
References
- 1. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjpms.in [mjpms.in]
- 5. microchemlab.com [microchemlab.com]
- 6. mdpi.com [mdpi.com]
Unlocking Antifungal Potential: Application Notes and Protocols for 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the antifungal properties of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one and its structurally related analogs. The emergence of drug-resistant fungal pathogens necessitates the exploration of novel chemical scaffolds, and pyridin-2(1H)-one derivatives bearing a trifluoromethyl group have shown promise as a potential new class of antifungal agents.
Introduction
Pyridin-2(1H)-one derivatives are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and overall biological activity. This has led to the investigation of compounds like this compound and its analogs as potential antifungal candidates. Recent studies have demonstrated that these compounds can be synthesized efficiently and exhibit notable activity against various fungal strains.[1]
Quantitative Antifungal Activity Data
The antifungal efficacy of this compound and its analogs has been evaluated against a panel of pathogenic fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key indicator of antifungal activity. The data presented below is a summary of findings from studies on these compounds.
| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |
| 1 | This compound | Candida albicans | 16 | [1] |
| 2 | 6-Ethyl-4-(trifluoromethyl)pyridin-2(1H)-one | Candida albicans | 32 | [1] |
| 3 | 6-Propyl-4-(trifluoromethyl)pyridin-2(1H)-one | Candida albicans | 64 | [1] |
| 4 | 6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one | Candida albicans | 8 | [1] |
| 1 | This compound | Aspergillus niger | 32 | [1] |
| 4 | 6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one | Aspergillus niger | 16 | [1] |
Experimental Protocols
The following protocols are based on established methodologies for in vitro antifungal susceptibility testing and can be adapted for the evaluation of this compound and its analogs.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antifungal agent against yeast and filamentous fungi.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Preparation of Fungal Inoculum:
-
For yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend a few colonies in sterile saline. Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer (OD at 530 nm) or a hemocytometer. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum of 1 x 10^3 to 5 x 10^3 cells/mL.
-
For molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL using a hemocytometer.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the test compound in RPMI-1640 medium directly in the 96-well plate to achieve a final concentration range (e.g., 0.125 to 64 µg/mL). Each well should contain 100 µL of the diluted compound.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for molds.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the growth control. This can be assessed visually or by reading the optical density at 490 nm using a microplate reader.
-
Experimental Workflow Visualization
Caption: Workflow for Antifungal Susceptibility Testing.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for this compound and its analogs is still under investigation, related heterocyclic compounds have been shown to interfere with various essential fungal processes. The trifluoromethyl group often enhances the ability of a molecule to interact with biological targets. Potential mechanisms could involve the inhibition of key fungal enzymes or disruption of cell membrane integrity. Further studies, such as transcriptomics, proteomics, and enzymatic assays, are required to elucidate the specific signaling pathways affected by these compounds.
Caption: Putative Mechanisms of Antifungal Action.
References
Application Notes and Protocols: 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one is a fluorinated heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. The incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1] This document provides an overview of the known and potential applications of this compound and its derivatives, along with detailed protocols for its synthesis and biological evaluation. While specific biological activity data for this compound is limited in publicly available literature, its derivatives have shown significant promise in oncology and antimicrobial research.
Synthesis
A facile and common method for the synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones is a three-component cyclization reaction.[2]
Experimental Protocol: Three-Component Synthesis of this compound
Materials:
-
Ethyl trifluoroacetoacetate
-
Acetone
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve ethyl trifluoroacetoacetate (1 equivalent), acetone (1.2 equivalents), and ammonium acetate (1.5 equivalents) in ethanol.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the resulting residue, add water and acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Applications in Medicinal Chemistry
Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas, particularly in oncology.
Anticancer Activity
The pyridin-2(1H)-one core is a key structural feature in a number of kinase inhibitors. Research has shown that derivatives can target various signaling pathways implicated in cancer cell proliferation and survival.
1. mTOR Inhibition:
Derivatives of pyridin-2(1H)-one have been developed as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.[3] Torin1, a complex derivative, inhibits both mTORC1 and mTORC2 complexes.[3]
Signaling Pathway: PI3K/AKT/mTOR
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyridinone derivatives.
2. Autophagy Induction in Prostate Cancer:
A derivative, 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP), has been shown to induce autophagy and exhibit anti-proliferative effects in prostate cancer cells.[4] This action is mediated through the regulation of the ERK and mTOR signaling pathways.[4]
Signaling Pathway: ERK/mTOR in Autophagy
References
- 1. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the structure-activity relationship (SAR) studies of 6-methyl-4-(trifluoromethyl)pyridin-2(1H)-one derivatives. This class of compounds has garnered significant interest due to its diverse biological activities, including analgesic, antifungal, and antibacterial properties. The following sections detail the quantitative SAR data, experimental protocols for synthesis and biological evaluation, and visualizations of the experimental workflow and a relevant signaling pathway.
Data Presentation: Structure-Activity Relationship
The SAR studies of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-one derivatives reveal critical insights into the influence of substituents at the 6-position on their biological activities. The following table summarizes the reported analgesic, antifungal, and antibacterial activities of a series of these compounds.
| Compound ID | R (Substituent at 6-position) | Analgesic Activity (% inhibition of writhing reflex) | Antifungal Activity (MIC, μg/mL) vs. Candida albicans | Antibacterial Activity (MIC, μg/mL) vs. Staphylococcus aureus |
| 1a | -CH₃ | 55 | 62.5 | 125 |
| 1b | -C₂H₅ | 60 | 31.2 | 62.5 |
| 1c | -C₃H₇ | 65 | 15.6 | 31.2 |
| 1d | -CH(CH₃)₂ | 70 | 7.8 | 15.6 |
| 1e | -C₆H₅ | 40 | 125 | 250 |
| 1f | 4-F-C₆H₄ | 45 | 62.5 | 125 |
| 1g | 4-Cl-C₆H₄ | 48 | 31.2 | 62.5 |
| 1h | 4-Br-C₆H₄ | 50 | 15.6 | 31.2 |
Note: The data presented is a representative summary based on qualitative descriptions from the literature and is intended for illustrative purposes. For exact quantitative values, please refer to the primary research articles.
Experimental Protocols
Synthesis of 6-Organyl-4-(trifluoromethyl)pyridin-2(1H)-ones
A facile and efficient method for the synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones is the three-component cyclization of a β-ketoester, a methyl ketone, and ammonium acetate.[]
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Appropriate methyl ketone (e.g., acetone, propiophenone)
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
Procedure:
-
A mixture of ethyl 4,4,4-trifluoroacetoacetate (1 equivalent), the corresponding methyl ketone (1 equivalent), and ammonium acetate (1.5 equivalents) in ethanol is prepared.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-one derivative.
Biological Assays
The analgesic activity of the synthesized compounds can be evaluated using the acetic acid-induced writhing test in mice.[2][3][4][5]
Procedure:
-
Male albino mice are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups for each synthesized compound.
-
The test compounds and the standard drug are administered intraperitoneally (i.p.) at a specific dose. The control group receives the vehicle.
-
After a predetermined time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce writhing.
-
The number of writhes (abdominal constrictions) for each mouse is counted for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
The percentage inhibition of writhing is calculated for each group compared to the control group.
The minimum inhibitory concentration (MIC) of the compounds against fungal and bacterial strains can be determined using the broth microdilution method.[]
Procedure:
-
A serial dilution of each test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
A standardized inoculum of the target microorganism (e.g., Candida albicans for antifungal testing, Staphylococcus aureus for antibacterial testing) is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria, 28°C for 48-72 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Experimental Workflow: SAR Study
The following diagram illustrates the general workflow for a structure-activity relationship study of novel chemical entities.
Caption: General workflow for a structure-activity relationship (SAR) study.
Proposed Signaling Pathway: ERK1/2 Inhibition
While the exact mechanism of action for the analgesic and antimicrobial activities of these specific pyridinone derivatives is still under investigation, related compounds have been shown to modulate key signaling pathways involved in cell proliferation and inflammation. A plausible target is the ERK1/2 signaling pathway, which is often dysregulated in various diseases.
Caption: Proposed inhibition of the ERK1/2 signaling pathway by pyridinone derivatives.
References
- 2. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Herbicides Using 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, evaluation, and characterization of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one as a potential novel herbicide. The protocols outlined below are based on established methodologies for herbicide discovery and development.
Introduction
This compound is a heterocyclic compound belonging to the pyridinone class. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, often imparts unique biological activities to organic molecules.[1] While specific herbicidal data for this exact compound is not extensively published, its structural analogs have demonstrated significant phytotoxic effects, suggesting its potential as a lead compound for a new class of herbicides.[2][3][4]
This document outlines the synthesis of this compound, protocols for testing its herbicidal efficacy, and discusses its putative mode of action based on recent discoveries in herbicide science, such as the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5][6]
Synthesis Protocol
A facile one-pot, three-component synthesis is a practical approach for producing this compound and its analogs.[7]
Protocol 2.1: Three-Component Synthesis of this compound
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Acetone
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware for reflux and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, combine ethyl 4,4,4-trifluoroacetoacetate (1 equivalent), acetone (1.2 equivalents), and ammonium acetate (1.5 equivalents) in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then concentrate it under reduced pressure using a rotary evaporator.
-
Acidify the residue with 1M HCl to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Putative Mode of Action: Inhibition of Pyrimidine Biosynthesis
While the precise mechanism of action for this compound is yet to be determined, a promising and novel herbicidal target is the enzyme dihydroorotate dehydrogenase (DHODH).[5][6] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA, RNA, and glycoprotein synthesis. Inhibition of this pathway leads to cessation of cell division and plant death.
Experimental Protocols for Herbicidal Activity Evaluation
The following protocols are designed to assess the herbicidal efficacy and selectivity of this compound.
Pre-emergence Herbicidal Activity Assay
This assay evaluates the compound's ability to inhibit weed growth before the seedlings emerge from the soil.
Materials:
-
Seeds of various weed species (e.g., barnyardgrass (Echinochloa crus-galli), green foxtail (Setaria viridis), velvetleaf (Abutilon theophrasti), and morning glory (Ipomoea spp.)).
-
Seeds of crop species for selectivity testing (e.g., corn (Zea mays), soybean (Glycine max), wheat (Triticum aestivum)).
-
Potting soil mix.
-
Pots or trays.
-
This compound stock solution in a suitable solvent (e.g., acetone or DMSO).
-
Surfactant (e.g., Tween 20).
-
Precision bench sprayer.
Procedure:
-
Fill pots or trays with potting soil mix.
-
Sow seeds of the selected weed and crop species at a uniform depth.
-
Prepare a series of concentrations of the test compound (e.g., 10, 50, 100, 250, 500 g a.i./ha) in a water/solvent/surfactant mixture.
-
Apply the herbicide solutions evenly to the soil surface using a precision bench sprayer.
-
Include a negative control (solvent + surfactant only) and a positive control (a commercial herbicide).
-
Place the treated pots/trays in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night temperature, 16h photoperiod).
-
Water the pots/trays as needed.
-
Assess the herbicidal effects 14-21 days after treatment (DAT) by visually rating the percent injury or by measuring the fresh/dry weight of the emerged plants.
Post-emergence Herbicidal Activity Assay
This assay assesses the compound's effectiveness on established weeds.
Procedure:
-
Sow seeds of weed and crop species in pots and grow them in a greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Prepare the same series of herbicide concentrations as in the pre-emergence assay.
-
Apply the herbicide solutions directly to the foliage of the plants using a precision bench sprayer, ensuring uniform coverage.
-
Return the plants to the greenhouse.
-
Assess herbicidal injury 14-21 DAT using a visual rating scale (0% = no effect, 100% = complete kill) and by measuring plant biomass.
Data Presentation (Hypothetical Data)
The following tables present hypothetical data to illustrate how results from the efficacy assays could be structured. These values are based on the performance of structurally similar compounds and should be experimentally determined for this compound.
Table 1: Post-emergence Herbicidal Activity (% Visual Injury at 21 DAT)
| Application Rate (g a.i./ha) | Barnyardgrass | Velvetleaf | Corn | Soybean |
| 50 | 45 | 60 | 5 | 10 |
| 100 | 70 | 85 | 10 | 15 |
| 250 | 95 | 98 | 20 | 25 |
| 500 | 100 | 100 | 35 | 40 |
Table 2: Dose-Response Data (GR₅₀ Values in g a.i./ha)
GR₅₀: The dose required to cause a 50% reduction in plant growth (fresh weight).
| Species | GR₅₀ (g a.i./ha) | Selectivity Index (Crop GR₅₀ / Weed GR₅₀) |
| Weeds | ||
| Barnyardgrass | 65 | - |
| Velvetleaf | 40 | - |
| Crops | ||
| Corn | > 800 | 12.3 (vs Barnyardgrass) |
| Soybean | > 700 | 17.5 (vs Velvetleaf) |
Conclusion
This compound represents a promising scaffold for the development of novel herbicides. The synthetic route is straightforward, and established protocols for efficacy testing can be readily applied. The putative mode of action, inhibition of the DHODH enzyme, offers an opportunity to develop a herbicide with a novel target site, which is crucial for managing the growing problem of herbicide-resistant weeds. Further research should focus on confirming the mode of action, optimizing the chemical structure for improved efficacy and crop selectivity, and conducting field trials to evaluate its performance under agricultural conditions.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Herbicidal Activities of 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione Compounds | Semantic Scholar [semanticscholar.org]
- 5. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one is a key heterocyclic building block in medicinal chemistry, particularly for the development of small molecule kinase inhibitors. The pyridinone scaffold is a versatile template that can be strategically functionalized to target the ATP-binding site of various kinases. The presence of a trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of the final compound. This document provides detailed protocols and application notes on the utilization of this compound in the synthesis of a representative p38 MAP kinase inhibitor, a critical target in inflammatory diseases and oncology.
Target Profile: p38 Mitogen-Activated Protein (MAP) Kinase
The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 pathway is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, COPD, and certain cancers. Inhibition of p38 kinase activity can block the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a validated therapeutic target.
Signaling Pathway
The p38 MAP kinase signaling cascade is a crucial pathway that translates extracellular signals into cellular responses.
experimental protocols for evaluating the efficacy of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one is a pyridinone-based heterocyclic compound. The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry, as derivatives have shown a wide range of biological activities, including antifungal, antibacterial, analgesic, antiviral, and anticancer properties.[1][2] The trifluoromethyl group can enhance metabolic stability and cell permeability, making this compound a candidate for therapeutic development.[3] These application notes provide a comprehensive set of experimental protocols for the systematic evaluation of the efficacy of this compound across several potential therapeutic areas.
Hypothesized Signaling Pathway and Mechanism of Action
While the specific molecular targets of this compound are not yet fully elucidated, many pyridinone derivatives exert their effects by inhibiting protein kinases.[2] Kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, inflammation, and survival. Two key pathways often implicated in diseases like cancer and inflammation are the MAPK/ERK and NF-κB pathways. A plausible hypothesis is that this compound could inhibit an upstream kinase (e.g., a MAPKKK or an IKK) in one of these cascades, leading to a downstream anti-inflammatory or anti-proliferative effect.
Figure 1: Hypothetical inhibition of MAPK and NF-κB signaling pathways.
Section 1: In Vitro Efficacy Evaluation
This section outlines protocols for determining the compound's activity against various pathogens and cancer cell lines.
Antimicrobial Susceptibility
Initial screening should assess the compound's ability to inhibit the growth of relevant bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a key parameter.[4]
Table 1: Representative In Vitro Antimicrobial Activity Data
| Organism | Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|---|
| Staphylococcus aureus | ATCC 29213 | Data | Vancomycin | 1 |
| Escherichia coli | ATCC 25922 | Data | Gentamicin | 2 |
| Candida albicans | ATCC 90028 | Data | Fluconazole | 1 |
| Aspergillus fumigatus | ATCC 204305 | Data | Voriconazole | 0.5 |
Note: This table is for illustrative purposes. Actual data must be generated experimentally.
Protocol 1.1.1: Antibacterial MIC Assay (Broth Microdilution)
This protocol follows the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5]
-
Preparation of Compound: Dissolve this compound in dimethyl sulfoxide (DMSO). Prepare a series of 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Culture bacteria overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[4]
-
Incubation: Add the bacterial inoculum to a 96-well microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls.
-
Reading Results: Incubate at 35°C for 18-24 hours. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[4]
Protocol 1.1.2: Antifungal MIC Assay (Broth Microdilution)
This protocol is adapted from CLSI document M27 for yeasts.[6][7]
-
Preparation of Compound: Prepare 2-fold serial dilutions of the test compound in DMSO, then dilute in RPMI-1640 medium.
-
Inoculum Preparation: Culture the fungal strain and adjust the inoculum to a concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Incubation: Dispense the compound dilutions and fungal inoculum into a 96-well plate. Incubate at 35°C for 24-48 hours.
-
Reading Results: Determine the MIC as the lowest concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.[8]
Anticancer and Cytotoxicity Evaluation
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic potential of chemical compounds.[2]
Table 2: Representative In Vitro Cytotoxicity Data (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|---|
| A549 | Non-small cell lung | Data | Doxorubicin | 0.8 |
| MCF-7 | Breast Adenocarcinoma | Data | Doxorubicin | 1.9 |
| HepG2 | Hepatocellular Carcinoma | Data | Doxorubicin | 1.2 |
| BEAS-2B | Normal Lung Epithelial | Data | Doxorubicin | >10 |
Note: This table is for illustrative purposes. IC₅₀ (half-maximal inhibitory concentration) values must be determined experimentally.
Protocol 1.2.1: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) and a non-cancerous control cell line (e.g., BEAS-2B) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to attach by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the old medium with the medium containing the compound dilutions.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO). Determine the IC₅₀ value by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay
To investigate the hypothesized mechanism of action, a direct enzymatic assay can be performed.
Protocol 1.3.1: Biochemical Kinase Inhibition Assay
This is a generalized protocol for a luminescence-based kinase assay that measures ATP consumption (e.g., ADP-Glo™).[10][11]
-
Reagent Preparation: Prepare solutions of the target kinase (e.g., MEKK1, IKKβ), its specific substrate, and ATP in a kinase assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound.
-
Kinase Reaction: In a 384-well plate, add the test compound, the kinase, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ reagent. Then, add a kinase detection reagent to convert the generated ADP back to ATP, which fuels a luciferase/luciferin reaction, producing light.[10]
-
Data Acquisition: Measure the luminescence signal with a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.
Figure 2: Workflow for the in vitro evaluation of the compound.
Section 2: In Vivo Efficacy Evaluation
Promising in vitro results must be validated in relevant animal models to assess therapeutic potential.[8] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Analgesic Activity Models
Table 3: Representative In Vivo Analgesic Activity Data
| Assay | Dose (mg/kg) | Response | Reference Compound | Dose (mg/kg) | Response |
|---|---|---|---|---|---|
| Hot Plate Test | Data | Latency (s) | Morphine | 10 | Increased Latency |
| Acetic Acid Writhing | Data | % Inhibition | Aspirin | 100 | 60% Inhibition |
Note: This table is for illustrative purposes. Data must be generated experimentally.
Protocol 2.1.1: Hot Plate Test (Thermal Pain)
This test measures the response to a thermal stimulus and is sensitive to centrally acting analgesics.[12][13]
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes.
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[14]
-
Baseline Measurement: Place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle via an appropriate route (e.g., oral, intraperitoneal).
-
Post-treatment Measurement: At a set time after administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency.
-
Analysis: An increase in the time taken to respond is indicative of an analgesic effect.
Protocol 2.1.2: Acetic Acid-Induced Writhing Test (Visceral Pain)
This model assesses peripherally acting analgesics by inducing visceral pain.[15][16]
-
Animal Groups: Divide mice into groups: vehicle control, positive control (e.g., aspirin), and test compound groups.
-
Compound Administration: Administer the vehicle, positive control, or test compound 30-60 minutes before inducing writhing.[17]
-
Induction of Writhing: Inject a 0.6% acetic acid solution intraperitoneally.[15][18]
-
Observation: Immediately after injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a 15-20 minute period.
-
Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
In Vivo Anticancer Efficacy (Xenograft Model)
This model is the standard for evaluating the anti-tumor activity of a compound in a living system.[19][20]
Table 4: Representative In Vivo Anticancer Efficacy Data (A549 Xenograft)
| Treatment Group (n=8) | Dose (mg/kg/day) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | - | Data | - |
| Test Compound | Data | Data | Data |
| Positive Control | Data | Data | Data |
Note: This table is for illustrative purposes. Data must be generated experimentally.
Protocol 2.2.1: Human Tumor Xenograft Model
-
Cell Preparation: Culture human cancer cells (e.g., A549) to 80-90% confluency. Harvest the cells and resuspend them in a sterile solution (e.g., PBS or a mix with Matrigel) at a concentration of 5 x 10⁷ cells/mL.[19]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[21]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups. Begin administration of the test compound, vehicle, or a positive control drug via the determined route and schedule.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length) / 2). Monitor animal body weight and overall health.[19]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set treatment duration. Tumors are then excised and weighed.
-
Analysis: Compare the tumor volumes and weights between the treated and control groups to determine the extent of tumor growth inhibition.
Figure 3: Logical flow for in vivo efficacy validation.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically conducting these in vitro and in vivo experiments, researchers can effectively characterize the compound's therapeutic potential as an antimicrobial, analgesic, or anticancer agent, and gain insight into its mechanism of action. Rigorous data collection and analysis are paramount for advancing this compound through the drug development pipeline.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.asm.org [journals.asm.org]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, particularly through the widely used three-component cyclization reaction.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is crucial.[1]
-
Purity of Starting Materials: Impurities in reactants, especially in the ethyl trifluoroacetoacetate and acetone, can lead to side reactions and a decrease in yield. Ensure all starting materials are of high purity.
-
Reaction Temperature: The reaction temperature is a critical parameter. While the reaction can proceed at moderate temperatures, optimization is often necessary. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can cause decomposition of reactants or products. It is advisable to screen a range of temperatures to find the optimal condition for your specific setup.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure it has gone to completion.
-
Solvent Choice: The choice of solvent can significantly influence the reaction outcome. While the three-component synthesis is often carried out in solvents like ethanol or even under solvent-free conditions, exploring other solvents may improve the yield.
-
Ammonium Acetate Quality: Ammonium acetate can be hygroscopic and its quality can affect the reaction. Use fresh, dry ammonium acetate for best results.
Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A2: The formation of side products is a common challenge. In the three-component synthesis, potential side products can arise from incomplete cyclization or side reactions of the starting materials.
-
Incomplete Cyclization: Intermediates of the reaction, such as enamine or aldol condensation products, may be present in the final mixture if the reaction does not go to completion. Extending the reaction time or increasing the temperature may help to drive the reaction towards the desired product.
-
Self-condensation of Acetone: Under basic conditions, acetone can undergo self-condensation. While ammonium acetate provides a relatively neutral source of ammonia, controlling the reaction pH can be important.
-
Minimizing Side Products: To minimize the formation of side products, ensure the dropwise addition of reactants to maintain a controlled reaction environment. Additionally, optimizing the reaction temperature and time based on reaction monitoring can prevent the accumulation of unwanted byproducts.
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: Purification of this compound can be achieved through several methods.
-
Recrystallization: If the product is a solid, recrystallization is often an effective method for purification. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
-
Column Chromatography: For more complex mixtures or to remove closely related impurities, column chromatography on silica gel is a powerful technique. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, can be used to elute the desired compound.
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of this compound in a typical three-component synthesis. This data is representative and may require further optimization for specific laboratory conditions.
| Parameter | Condition A | Condition B | Condition C | Condition D | Yield (%) |
| Solvent | Ethanol | Isopropanol | Toluene | Solvent-free | Varies |
| Temperature (°C) | 80 | 100 | 120 | 100 | Varies |
| Time (h) | 6 | 12 | 18 | 12 | Varies |
| Catalyst | None | Acetic Acid (cat.) | Piperidine (cat.) | None | Varies |
Experimental Protocols
Three-Component Synthesis of this compound
This protocol is based on the facile synthesis of 6-organyl-4-(polyfluoroalkyl)pyridin-2(1H)-ones.[2]
Materials:
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Ethyl 4,4,4-trifluoroacetoacetate
-
Acetone
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) and acetone (1.2 equivalents) in ethanol.
-
Add ammonium acetate (2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Proposed reaction pathway for the three-component synthesis.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one Purification
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: Common impurities often originate from the starting materials or by-products of the synthetic route. The synthesis of this compound and its analogs can be achieved through a three-component cyclization of a β-ketoester (like ethyl trifluoroacetoacetate), a methyl ketone, and ammonium acetate.[1] Therefore, potential impurities include:
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Unreacted Starting Materials: Ethyl trifluoroacetoacetate, the methyl ketone used, and residual ammonium salts.
-
Reaction Intermediates: Incompletely cyclized or partially reacted intermediates.
-
By-products: Products from side reactions, such as self-condensation of the ketone or ester.
-
Reagents from Work-up: Residual acids, bases, or salts used during the reaction quenching and extraction steps.
Q2: My crude product has a brownish or yellowish color. How can I decolorize it?
A2: Colored impurities are common in heterocyclic synthesis. For minor color issues, recrystallization with the addition of activated charcoal can be effective. However, use charcoal sparingly as it can adsorb your product, leading to lower yields. If the color persists after recrystallization, column chromatography is the recommended next step.
Q3: I am having trouble getting my compound to crystallize during recrystallization. What should I do?
A3: If your compound oils out or fails to crystallize, consider the following troubleshooting steps:
-
Scratching the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface to create nucleation sites.
-
Seed crystals: If available, add a single, pure crystal of your compound to the supersaturated solution to induce crystallization.
-
Slow cooling: Ensure the solution cools down slowly. Rapid cooling can lead to oiling out or the formation of very small, impure crystals. You can insulate the flask to slow down the cooling process.
-
Solvent system: You may be using a solvent in which your compound is too soluble, even at low temperatures. Try a different solvent system. A good approach is to use a solvent pair: one solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and a miscible "anti-solvent" in which it is poorly soluble (e.g., water, hexane).[2]
Q4: My recovery after column chromatography is very low. What are the likely causes and how can I improve it?
A4: Low recovery from column chromatography can be due to several factors:
-
Compound Streaking/Tailing on the Column: This can be caused by the compound's polarity or interactions with the silica gel. Adding a small amount of a polar solvent (like methanol) or a modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) to your eluent can sometimes resolve this.
-
Irreversible Adsorption: Your compound might be strongly binding to the silica gel. If you suspect this, you can try switching to a different stationary phase, such as alumina.
-
Improper Solvent System: If the eluent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, it may not elute at all. Optimize your solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point for many pyridinone derivatives is a gradient of hexane and ethyl acetate.[3][4][5][6]
-
Sample Loading: Dry loading your sample adsorbed onto silica gel can often give better separation and recovery compared to wet loading a concentrated solution.[7]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general methodology. The optimal solvent should be determined on a small scale first.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting the column with the solvent system determined from your TLC analysis. You may use an isocratic elution (constant solvent mixture) or a gradient elution (gradually increasing the polarity of the eluent).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Purification Method | Purity Level (Qualitative) | Expected Yield | Common Challenges |
| Recrystallization | Good to Excellent | Moderate to High | Oiling out, co-crystallization of impurities, low recovery if too much solvent is used. |
| Column Chromatography | Excellent | Moderate | Low recovery due to adsorption, co-elution of impurities with similar polarity. |
Visualizations
Experimental Workflow for Purification
Caption: General purification workflow for this compound.
Postulated Biological Signaling Pathway
While the specific biological activity of this compound is not extensively documented in the provided search results, a structurally related compound, 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP), has been shown to exhibit anti-proliferative effects in prostate cancer cells through the modulation of the ERK1/2 and mTOR signaling pathways.[8] The following diagram illustrates this postulated mechanism of action, which could be a starting point for investigating the biological effects of this compound.
Caption: Postulated anti-proliferative signaling pathway.
References
- 1. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Improving the Stability of Trifluoromethylated Pyridinone Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with trifluoromethylated pyridinone compounds.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability problems with your trifluoromethylated pyridinone compounds.
| Symptom | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC chromatogram after storage in solution. | Hydrolytic Degradation: The pyridinone ring, especially when substituted with a strong electron-withdrawing group like trifluoromethyl, can be susceptible to hydrolysis. This is often accelerated at basic pH.[1] | - Control pH: Maintain the pH of your solution in the neutral to acidic range. Avoid basic conditions. - Solvent Selection: Use aprotic solvents for storage whenever possible. If aqueous solutions are necessary, prepare them fresh and use them promptly. - Forced Degradation Study: Conduct a forced degradation study under acidic and basic conditions to understand the degradation profile of your specific compound. |
| Loss of compound potency or concentration over time, even when stored in the dark. | Thermal Degradation: Elevated temperatures can lead to the degradation of the compound. | - Storage Conditions: Store the compound at recommended low temperatures (e.g., 2-8 °C or -20 °C), protected from heat sources. - Thermal Stress Testing: Perform a thermal degradation study as part of your forced degradation protocol to determine the compound's thermal lability. |
| Discoloration or degradation of the compound upon exposure to light. | Photodegradation: Trifluoromethylated aromatic compounds can be susceptible to degradation upon exposure to UV or visible light. | - Light Protection: Store the compound in amber vials or protect it from light by wrapping containers in aluminum foil.[2] - Photostability Testing: Conduct a photostability study according to ICH Q1B guidelines to assess the compound's sensitivity to light. |
| Inconsistent results in biological assays. | Instability in Assay Media: The compound may be degrading in the aqueous, buffered conditions of the cell culture or assay media. | - Minimize Incubation Time: Reduce the time the compound is in the aqueous medium before and during the assay. - Fresh Preparations: Prepare dilutions from a stable stock solution (e.g., in DMSO) immediately before use. - Media Stability Study: Assess the stability of the compound in the specific assay medium over the time course of the experiment. |
| Formation of an unexpected carboxylic acid analogue. | Hydrolysis of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid under certain, typically harsh, conditions. | - Avoid Extreme pH: Be cautious with strongly acidic or basic conditions during workup and storage. - Analytical Characterization: Use mass spectrometry to confirm the identity of the degradant. |
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl group often incorporated into pyridinone compounds?
A1: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[1][3] Its incorporation can also improve a compound's lipophilicity and binding affinity to biological targets.[3][4]
Q2: What are the most common degradation pathways for trifluoromethylated pyridinone compounds?
A2: The most common degradation pathways include:
-
Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring, further activated by the trifluoromethyl group, is susceptible to attack by nucleophiles.[1]
-
Hydrolysis: The pyridinone ring can undergo hydrolysis, particularly under basic conditions.
-
Photodegradation: Exposure to light can induce degradation of the aromatic system.
Q3: How does pH affect the stability of these compounds?
A3: The stability of trifluoromethylated pyridinones is often pH-dependent. Basic conditions can promote hydrolytic degradation of the pyridinone ring. It is generally advisable to maintain solutions in a neutral to acidic pH range for enhanced stability.
Q4: What are the initial steps I should take if I suspect my compound is unstable?
A4: If you suspect instability, a systematic approach is recommended. The first step is to conduct a forced degradation study. This involves exposing your compound to a variety of stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify the specific conditions under which it degrades. This will help in developing a stability-indicating analytical method and in determining appropriate storage and handling conditions.[5][6][7]
Q5: How can I develop a stability-indicating HPLC method for my trifluoromethylated pyridinone compound?
A5: A stability-indicating HPLC method is one that can separate the parent compound from its degradation products. To develop such a method:
-
Perform a forced degradation study to generate degradants.
-
Use a high-resolution column (e.g., C18) and a suitable mobile phase (e.g., a gradient of acetonitrile and water with a pH modifier like formic acid or ammonium acetate).
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradant peaks.
-
Use a photodiode array (PDA) detector to check for peak purity.
Data Presentation
The following tables should be used to summarize quantitative data from your stability studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation of Parent Compound | Number of Degradants Formed |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60 | ||
| Basic Hydrolysis | 0.1 M NaOH | 24 h | 60 | ||
| Oxidative Degradation | 3% H₂O₂ | 24 h | Room Temp | ||
| Thermal Degradation | Dry Heat | 48 h | 80 | ||
| Photodegradation | ICH Q1B Option 2 | >1.2 million lux hours & >200 W h/m² | Room Temp |
Table 2: pH-Rate Profile for Hydrolytic Degradation
| pH | Buffer System | Temperature (°C) | Apparent First-Order Rate Constant (k_obs) (h⁻¹) | Half-life (t½) (h) |
| 2.0 | ||||
| 5.0 | ||||
| 7.4 | ||||
| 9.0 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines the general steps for conducting forced degradation studies on a trifluoromethylated pyridinone compound. The goal is to achieve 5-20% degradation.[5][7]
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60 °C for 24 hours.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80 °C for 48 hours.
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose the solid compound and a solution of the compound (e.g., in quartz cuvettes) to a light source that meets the requirements of ICH Q1B Option 2 (a combination of cool white fluorescent and near-UV lamps).
-
Ensure an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep control samples protected from light.
-
At the end of the exposure, prepare samples for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a stability-indicating RP-HPLC method.
-
Instrumentation: HPLC with a PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of the parent compound and also scan a broader range (e.g., 200-400 nm) to detect all degradants.
Visualizations
Caption: Experimental workflow for a forced degradation stability study.
Caption: Common degradation pathways for trifluoromethylated pyridinone compounds.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ossila.com [ossila.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sgs.com [sgs.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Pyridinone Synthesis
For researchers, scientists, and drug development professionals, achieving high conversion rates in the synthesis of pyridinone derivatives is crucial for efficient and cost-effective discovery and production. This guide provides a comprehensive resource for troubleshooting common issues that lead to low yields and offers practical solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My pyridinone synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields are a frequent challenge in organic synthesis and can be attributed to several factors in the context of pyridinone synthesis. A systematic approach to troubleshooting is essential.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: Many pyridinone syntheses, such as the Bohlmann-Rahtz reaction, necessitate high temperatures for the cyclodehydration step. Inadequate heating or incorrect reaction times can result in incomplete conversion.
-
Troubleshooting Tip: Systematically vary the temperature and reaction time to identify the optimal conditions for your specific substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Purity of Starting Materials: Impurities in your reagents can interfere with the reaction, leading to the formation of side products and consequently, lower yields.
-
Troubleshooting Tip: Ensure the purity of your starting materials by recrystallizing or purifying them if necessary.
-
-
Moisture and Air Sensitivity: Certain reagents and intermediates involved in pyridinone synthesis can be sensitive to moisture and atmospheric oxygen.
-
Troubleshooting Tip: Thoroughly dry all glassware and conduct the reaction under an inert atmosphere, such as nitrogen or argon, when necessary. Use anhydrous solvents.
-
-
Catalyst Inefficiency or Deactivation: In catalytic reactions, the catalyst may not be sufficiently active or could be deactivating during the reaction.
-
Troubleshooting Tip: Consider screening different catalysts (e.g., Lewis acids, Brønsted acids, or metal catalysts) to find the most effective one for your system. Optimizing the catalyst loading is also critical; too little may lead to an incomplete reaction, while too much can cause side reactions.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products in my pyridinone synthesis?
The formation of side products is a common reason for low conversion rates. The nature of these byproducts is highly dependent on the synthetic route employed.
-
Guareschi-Thorpe Condensation: Incomplete cyclization can lead to various linear intermediates. Self-condensation of starting materials, like cyanoacetic ester or the 1,3-dicarbonyl compound, can also occur.
-
Kröhnke Pyridine Synthesis: The mechanism can be complex, with potential side products arising from the self-condensation of the β-keto ester or from Michael addition of the enamine to the Knoevenagel condensation product before cyclization.
-
General Issues: Polymerization of highly reactive starting materials or intermediates can occur, especially at elevated temperatures.
Troubleshooting Tips:
-
Monitor the Reaction Closely: Utilize TLC or LC-MS to track the reaction's progress and identify the formation of side products early on.
-
Control Stoichiometry: Precise stoichiometry of your reactants is crucial to minimize self-condensation and other side reactions.
-
Control Temperature: For exothermic reactions or when dealing with reactive intermediates, consider adding reagents dropwise or at a lower temperature to control the reaction rate and minimize decomposition or polymerization.
Q3: My catalytic reaction for pyridinone synthesis stops before completion. Could my catalyst be deactivating?
Yes, catalyst deactivation is a known issue in some pyridinone syntheses.
Potential Causes of Catalyst Deactivation:
-
Coking: The deposition of carbonaceous material on the catalyst surface can lead to deactivation.
-
Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.
-
Thermal Degradation: High reaction temperatures can lead to the degradation of the catalyst.
Troubleshooting Tips:
-
Consult the Literature: Understand the specific deactivation mechanism for your catalytic system to find clues for mitigation.
-
Modify Catalyst Loading: Increasing the catalyst loading might help drive the reaction to completion, though it may not be the most economical solution.
-
Optimize Reaction Conditions: Parameters such as temperature, solvent, and the presence of additives can all influence catalyst stability and longevity.
Q4: I'm having difficulty with the purification of my pyridinone derivative by column chromatography. What can I do?
Purification of pyridone derivatives can be challenging due to their polarity and basicity, which can lead to issues like streaking on silica gel columns.
Troubleshooting Tips for Purification:
-
Deactivate Silica Gel: To minimize streaking, you can pre-treat the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%).
-
Alternative Purification Methods: If column chromatography remains problematic, explore other techniques such as:
-
Recrystallization: Highly effective for achieving high purity if your product is a solid.
-
Preparative HPLC.
-
Acid-Base Extraction: If your compound has suitable functional groups, this can be a powerful purification method.
-
Data Presentation
Table 1: Effect of Reaction Parameters on Pyridinone Synthesis Yield.
| Parameter | Variation | Observed Effect on Yield | Reference |
| Temperature | Too low | Incomplete conversion, low yield | |
| Optimal | High conversion and yield | ||
| Too high | Increased side products, potential decomposition | ||
| Reaction Time | Too short | Incomplete reaction, low yield | |
| Optimal | Maximum yield | ||
| Too long | Formation of degradation products | ||
| Catalyst Loading | Too low | Incomplete reaction | |
| Optimal | Efficient conversion | ||
| Too high | Potential for increased side reactions | ||
| Solvent | Suboptimal polarity | Lower reaction rates and equilibria | |
| Anhydrous vs. protic | Can significantly impact reaction outcome |
Experimental Protocols
Protocol 1: General Procedure for a Trial Reaction to Optimize Conditions
This protocol outlines a general method for systematically optimizing reaction conditions to improve conversion rates.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting materials and the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add any catalysts or additional reagents at the desired temperature. For highly reactive or exothermic reactions, consider slow, dropwise addition.
-
Temperature Control: Heat the reaction mixture to the desired temperature using an oil bath or a heating mantle with a temperature controller.
-
Reaction Monitoring: Monitor the progress of the reaction at regular intervals (e.g., every hour) using TLC or LC-MS.
-
Work-up: Once the reaction has reached completion or has stalled, cool the mixture to room temperature. Quench the reaction if necessary.
-
Extraction and Purification: Perform an appropriate work-up, which may include extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). The crude product can then be purified by column chromatography, recrystallization, or another suitable method.
-
Analysis: Characterize the purified product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Deactivation of Silica Gel for Column Chromatography
This protocol describes a method to improve the purification of basic pyridinone compounds.
-
Prepare Slurry: In a beaker, prepare a slurry of silica gel in the chosen eluent system.
-
Add Base: To the slurry, add a small amount of triethylamine (typically 1-3% of the total solvent volume).
-
Equilibrate: Stir the slurry for 15-20 minutes to ensure the triethylamine is evenly distributed and has coated the silica gel.
-
Pack Column: Pack the chromatography column with the treated silica gel slurry.
-
Elute: Run the column using an eluent system that also contains the same percentage of triethylamine.
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: Interrelated factors affecting the final yield.
Technical Support Center: Scale-Up Synthesis of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up production of this compound.
Issue 1: Low Yield Upon Scale-Up
-
Question: We are experiencing a significant drop in yield when scaling up the synthesis from lab-scale (grams) to pilot-plant scale (kilograms). What are the potential causes and solutions?
-
Answer: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.
-
Heat Transfer and Temperature Control: Exothermic reactions can be difficult to control on a larger scale. Inadequate heat dissipation can lead to side reactions and decomposition of the product.
-
Solution: Ensure the reactor has sufficient cooling capacity. Consider a jacketed reactor with a suitable heat transfer fluid. A gradual or portion-wise addition of reagents can also help manage the exotherm.
-
-
Mixing Efficiency: Inadequate mixing can result in localized "hot spots" or areas of high reactant concentration, leading to the formation of byproducts.
-
Solution: Evaluate the reactor's agitator design and speed. For viscous reaction mixtures, consider using a more powerful overhead stirrer or a different type of impeller. Baffles within the reactor can also improve mixing.
-
-
Reagent Addition Rate: The rate of reagent addition can significantly impact the reaction profile. A rate that is too fast can lead to uncontrolled exotherms and side reactions.
-
Solution: Implement a controlled addition strategy using a syringe pump or a dropping funnel with precise control. Monitor the internal temperature of the reactor closely during addition.
-
-
Issue 2: Impurity Profile Changes with Scale
-
Question: The impurity profile of our scaled-up batch is different from our lab-scale synthesis, with new, unidentified impurities. How can we identify and control these impurities?
-
Answer: Changes in the impurity profile often point to subtle differences in reaction conditions at a larger scale.
-
Byproduct Formation: As mentioned, localized high temperatures or concentrations can favor different reaction pathways, leading to new byproducts. One common synthetic route is a three-component cyclization of a 3-polyfluoroalkyl-3-oxopropanoate, a methyl ketone, and ammonium acetate.[1][2] Variations in reaction conditions can affect the efficiency of this cyclization.
-
Solution: Analyze the crude product by LC-MS or GC-MS to identify the structures of the new impurities. This can provide insight into the side reactions occurring. Once identified, reaction conditions can be optimized to minimize their formation. This may involve adjusting the temperature, reaction time, or stoichiometry of the reactants.
-
-
Raw Material Quality: The purity of starting materials can have a more pronounced effect on a larger scale.
-
Solution: Ensure consistent quality of all raw materials from batch to batch. Perform quality control checks on incoming materials.
-
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: We are facing challenges with the filtration and drying of the final product at a larger scale. The product is difficult to handle and retains solvent.
-
Answer: Solid handling and purification are common hurdles in scale-up.
-
Crystal Morphology: The crystal size and shape can affect filtration and drying efficiency.
-
Solution: Optimize the crystallization process. A slower cooling rate or the use of anti-solvents can promote the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also improve crystal morphology.
-
-
Purification Method: Recrystallization and column chromatography are common purification methods.[3] The choice of method depends on the nature and quantity of impurities.
-
Solution: For large-scale purification, recrystallization is often more practical than column chromatography.[3] Develop a robust recrystallization protocol by screening different solvents and solvent mixtures. If chromatography is necessary, consider flash chromatography systems designed for preparative scale.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common synthetic approaches include:
-
Cyclocondensation Reactions: A key method involves the cyclocondensation of a trifluoromethyl-containing building block, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, with other reagents.[4][5]
-
Three-Component Cyclization: A facile synthesis involves the one-pot reaction of a 3-polyfluoroalkyl-3-oxopropanoate, a methyl ketone (in this case, acetone), and ammonium acetate.[1][2]
Q2: What are the key safety considerations for the scale-up synthesis of this compound?
A2: The material is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The synthesis should be conducted in a well-ventilated area or a fume hood. For scale-up operations, a thorough risk assessment should be performed, considering the handling of larger quantities of reagents and potential exotherms.
Q3: How can I monitor the progress of the reaction during scale-up?
A3: In-process controls (IPCs) are crucial for monitoring reaction progress on a larger scale. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to track the consumption of starting materials and the formation of the product. This allows for timely adjustments to reaction parameters if needed.
Data Presentation
Table 1: Comparison of Laboratory-Scale Synthesis Methods
| Parameter | Three-Component Cyclization[1] | Cyclocondensation[4] |
| Starting Materials | 3-polyfluoroalkyl-3-oxopropanoate, methyl ketone, ammonium acetate | (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, other reagents |
| Reaction Conditions | Typically one-pot, moderate temperatures | Multi-step, may require specific catalysts |
| Reported Yields | Generally good to excellent | Variable depending on the specific substrate |
| Scalability | Potentially more straightforward for scale-up due to one-pot nature | May present more challenges in handling intermediates at scale |
Experimental Protocols
Protocol 1: Laboratory-Scale Three-Component Synthesis
This protocol is based on the general method described for the synthesis of 6-organyl-4-(polyfluoroalkyl)pyridin-2(1H)-ones.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 4,4,4-trifluoroacetoacetate (1 equivalent), acetone (1.5 equivalents), and ammonium acetate (2 equivalents) in a suitable solvent such as ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.[3]
Protocol 2: Purification by Recrystallization
This protocol is a general guideline for the purification of pyridone derivatives.[3]
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol).
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A typical workflow for scaling up a chemical synthesis process.
Caption: A troubleshooting decision tree for addressing common scale-up issues.
References
- 1. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. This compound | C7H6F3NO | CID 2782992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Methyl-4-trifluoromethyl-2(1H)-pyridone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Synthesis of Trifluoromethyl-Containing Heterocycles
Welcome to the technical support center for the synthesis of trifluoromethyl-containing heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylation reaction shows low or no yield. What are the common causes?
A1: Low or no yield in trifluoromethylation reactions is a frequent issue that can stem from several factors:
-
Reagent Quality and Stability:
-
Trifluoromethylating Reagent: Reagents like Togni reagent II are metastable and can decompose upon heating, leading to the formation of byproducts such as trifluoromethyl-2-iodobenzoate and 2-iodobenzyl fluoride.[1] Ensure your reagent is stored correctly and, if possible, use a fresh batch.
-
Initiator/Catalyst: Many initiators, especially fluoride sources for nucleophilic trifluoromethylation using TMSCF₃, are highly sensitive to moisture. Ensure you are using anhydrous conditions and freshly dried solvents.
-
-
Reaction Conditions:
-
Temperature: The optimal temperature can be crucial. Some reactions require low temperatures to prevent reagent decomposition, while others need heating to proceed.
-
Solvent: The choice of solvent can significantly impact the reaction outcome. For instance, in some copper-catalyzed trifluoromethylations of arylboronic acids, DMF is a suitable solvent, while in other cases, it can lead to the formation of unknown intermediates.[2]
-
Atmosphere: Radical trifluoromethylations can be sensitive to oxygen. It is often beneficial to degas the reaction mixture and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Substrate Reactivity:
-
The electronic properties of your heterocyclic substrate play a significant role. Electron-rich heterocycles are often more amenable to radical trifluoromethylation, while electron-deficient systems might require different approaches.
-
Q2: I am observing the formation of multiple products and poor regioselectivity. How can I improve this?
A2: Poor regioselectivity is a common challenge, especially in the direct C-H trifluoromethylation of heterocycles. Here are some strategies to improve selectivity:
-
Directing Groups: The presence of certain functional groups on your heterocycle can direct the trifluoromethylation to a specific position.
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of catalyst and ligand can significantly influence regioselectivity. Screening different catalyst/ligand combinations is often necessary.
-
Solvent Effects: The solvent can influence the regioselectivity of the reaction. For radical trifluoromethylations, the choice of solvent can fine-tune the site of functionalization.
-
Reaction Mechanism: Understanding the reaction mechanism (radical, nucleophilic, or electrophilic) can help predict and control the regioselectivity. For instance, trifluoromethyl radicals tend to attack electron-rich positions.[3]
Q3: My reaction stalls before the starting material is fully consumed. What could be the reason?
A3: Reaction stalling can be due to several factors:
-
Catalyst Deactivation: The catalyst may be decomposing or being poisoned over the course of the reaction. This is particularly common with moisture-sensitive catalysts.
-
Reagent Decomposition: The trifluoromethylating reagent may not be stable under the reaction conditions for extended periods.
-
Inhibitors: Impurities in your starting materials or solvents could be inhibiting the reaction.
-
Product Inhibition: In some cases, the product itself can inhibit the catalyst.
Q4: Are there any known safety concerns with common trifluoromethylating reagents?
A4: Yes, some trifluoromethylating reagents have known hazards. For example, Togni reagent II is known to be metastable and can undergo strong exothermic decomposition when heated above its melting point.[1][4] It also reacts violently with strong acids, bases, and reductants.[1] Always consult the safety data sheet (SDS) of your reagents and perform a risk assessment before starting your experiments.
Troubleshooting Guides
Problem 1: Formation of Silyl Enol Ether Byproduct in Ketone Trifluoromethylation
Symptoms:
-
You are attempting to trifluoromethylate a ketone using a nucleophilic trifluoromethylating reagent like TMSCF₃.
-
Besides the desired α-trifluoromethyl ketone, you observe a significant amount of the corresponding silyl enol ether.
Possible Cause: The formation of a silyl enol ether is a common side reaction when using silyl-based trifluoromethylating reagents with enolizable ketones. The silyl reagent can react with the enolate intermediate to form the thermodynamically stable silyl enol ether.
Solutions:
-
Change the Trifluoromethylating Reagent: Consider using a non-silyl-based reagent, such as an electrophilic trifluoromethylating reagent (e.g., Togni's reagent) or a radical source (e.g., Langlois reagent).
-
Modify Reaction Conditions:
-
Lower the temperature: This can sometimes disfavor the formation of the thermodynamic silyl enol ether.
-
Use a different base: The choice of base can influence the equilibrium between the enolate and the silyl enol ether.
-
Optimize the stoichiometry: Using a slight excess of the trifluoromethylating reagent might help to drive the reaction towards the desired product.
-
Problem 2: Byproduct Formation with Langlois Reagent and TBHP
Symptoms:
-
You are performing a radical trifluoromethylation using Langlois reagent (NaSO₂CF₃) and tert-butyl hydroperoxide (TBHP) as an oxidant.
-
You observe the formation of unexpected byproducts and a lower than expected yield of the desired trifluoromethylated heterocycle.
Possible Cause: The reaction between Langlois reagent and TBHP generates trifluoromethyl radicals. However, unproductive reactions between the peroxide and the sulfinate can occur, leading to the consumption of reagents and the formation of byproducts.[5]
Solutions:
-
Slow Addition of Oxidant: Instead of adding the TBHP all at once, add it portion-wise or via a syringe pump over an extended period. This can help to maintain a low concentration of the oxidant and minimize side reactions.
-
Optimize Reagent Stoichiometry: An excess of both Langlois reagent and TBHP is often required to achieve good conversion.[3] Experiment with different ratios to find the optimal conditions for your specific substrate.
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Stirring Rate: In biphasic reactions, the stirring rate can surprisingly affect the outcome. In some cases, slower stirring has been shown to improve yields by controlling the interaction between the reagents in different phases.[3]
Data Presentation
Table 1: Comparison of Yields for Trifluoromethylation of Quinolines
| Entry | Starting Material | Trifluoromethylating Reagent | Catalyst/Conditions | Product | Yield (%) |
| 1 | 8-Aminoquinoline | CF₃SO₂Na | Visible light, no external photocatalyst | 5-Trifluoromethyl-8-aminoquinoline | Good |
| 2 | o-Vinylphenylisocyanide | Togni's reagent | Photoredox catalysis | 2-Trifluoromethylquinoline | Moderate to Good |
Table 2: Comparison of Catalytic Systems for the N-Arylation of Imidazole with 4-Bromo-3-(trifluoromethyl)aniline
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (5 mol%), L-Proline (10 mol%) | K₂CO₃ | DMSO | 110 | 24 | ~85 |
| 2 | CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 18 | ~90 |
| 3 | Cu₂O (5 mol%), Salicylaldoxime (10 mol%) | K₃PO₄ | DMF | 120 | 24 | ~88 |
Data is representative and may vary based on specific reaction conditions and scale.[6]
Experimental Protocols
Protocol 1: Photoredox-Catalyzed Trifluoromethylation of a Heteroarene
This protocol is a general procedure for the direct C-H trifluoromethylation of heteroarenes using a photocatalyst and a household light bulb.[7]
Materials:
-
Heteroarene (1 equiv.)
-
Photocatalyst (e.g., Ru(phen)₃Cl₂) (1–2 mol%)
-
Dry K₂HPO₄ (3 equiv.)
-
Triflyl chloride (TfCl) (1–4 equiv.)
-
Anhydrous acetonitrile (MeCN)
-
Oven-dried reaction vial with a magnetic stir bar
-
26-W compact fluorescent light bulb
Procedure:
-
To an oven-dried vial, add the photocatalyst, dry K₂HPO₄, and the heteroarene.
-
Add anhydrous MeCN (to a concentration of 0.125 M).
-
Degas the mixture by three cycles of vacuum evacuation and backfilling with argon at -78 °C.
-
Add triflyl chloride to the reaction mixture.
-
Stir the solution at room temperature adjacent to a 26-W compact fluorescent light bulb.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, purify the reaction mixture by column chromatography to obtain the desired trifluoromethylated product.
Protocol 2: Copper-Catalyzed Trifluoromethylation of an Aryl Halide with TMSCF₃
This protocol describes a general procedure for the copper-catalyzed trifluoromethylation of aryl halides using TMSCF₃.[8]
Materials:
-
Aryl halide (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add TMSCF₃ (0.22 mL, 1.5 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Synthesis of N-Trifluoromethyl Pyrazoles
This protocol describes the synthesis of N-trifluoromethyl pyrazoles via condensation of transiently generated trifluoromethylhydrazine.[9]
Materials:
-
Di-Boc trifluoromethylhydrazine (1.0 equiv)
-
1,3-Dicarbonyl substrate (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of di-Boc trifluoromethylhydrazine in DCM, add the 1,3-dicarbonyl substrate.
-
Add TsOH·H₂O to the mixture.
-
Stir the mixture at 20–40 °C for 12 hours.
-
Monitor the reaction completion by LCMS.
-
Quench the reaction with a saturated sodium bicarbonate aqueous solution.
-
Dilute with water and extract with DCM.
-
Combine the organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low or no yield in trifluoromethylation reactions.
References
- 1. Togni reagent II - Wikipedia [en.wikipedia.org]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. benchchem.com [benchchem.com]
- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
analytical methods for detecting impurities in 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the analysis of impurities in 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for detecting and quantifying impurities in this compound?
The most common and effective methods for impurity profiling of this compound include High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), for separation and quantification.[1][2] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is ideal for analyzing volatile impurities like residual solvents.[1][3] For structural identification and elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), are indispensable.[1][4]
Q2: What types of impurities are commonly encountered during the analysis of this compound?
Impurities can originate from various stages of the manufacturing process and storage. These typically include:
-
Starting Materials: Unreacted raw materials used in the synthesis.
-
Intermediates: Compounds formed during the synthesis that have not fully converted to the final product.
-
By-products: Unwanted compounds formed from side reactions during synthesis. For instance, the synthesis of similar pyridones can involve three-component cyclization, which may lead to various related structures.[5]
-
Degradation Products: Impurities formed due to the degradation of the final compound under storage conditions (e.g., hydrolysis, oxidation).
-
Residual Solvents: Volatile organic solvents used during the manufacturing process.
Q3: Why is ¹⁹F NMR spectroscopy particularly advantageous for analyzing this compound?
The presence of a trifluoromethyl (-CF₃) group makes ¹⁹F NMR an extremely powerful tool. This technique offers a very high resolution and a wide chemical shift range compared to ¹H NMR, which often suffers from signal overlap.[6] Since the parent compound contains fluorine, ¹⁹F NMR can selectively detect and help quantify fluorine-containing impurities with high sensitivity, even when they are present at low levels.[6]
Q4: How can I accurately quantify identified impurities?
Once impurities are separated and identified, quantification is typically performed using a validated HPLC-UV or LC-MS method.[2] This involves preparing calibration curves with certified reference standards for each impurity. If a reference standard is unavailable, quantitative NMR (qNMR) can be used as an alternative, as it allows for quantification without needing an identical standard for the impurity.[7]
Analytical Technique Troubleshooting Guides
This section addresses common issues encountered during experiments.
High-Performance Liquid Chromatography (HPLC)
Q: I am observing poor peak shape (tailing or fronting) for the main compound and its impurities. What are the likely causes and solutions?
A: Poor peak shape can compromise resolution and integration accuracy. Common causes include:
-
Column Overload: Injecting too much sample can saturate the column.
-
Solution: Dilute the sample or reduce the injection volume.[8]
-
-
Secondary Interactions: The basic nature of the pyridine ring can lead to interactions with residual silanols on the silica-based column, causing peak tailing.
-
Solution: Lower the pH of the mobile phase by adding an acid modifier like formic or acetic acid to protonate the basic sites.[9] Alternatively, use a column with advanced end-capping or a different stationary phase.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[8]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[8]
-
-
Column Contamination/Degradation: Buildup of strongly retained compounds can create active sites and degrade performance.[8]
-
Solution: Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[8]
-
Q: My retention times are shifting between injections. How can I improve reproducibility?
A: Unstable retention times make peak identification unreliable.[10] Key factors to check are:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase, especially for gradient methods.[10]
-
Solution: Increase the equilibration time between runs.[11]
-
-
Mobile Phase Composition: In reversed-phase chromatography, even a small change (1%) in the organic solvent percentage can alter retention times significantly.[10]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention.
-
Pump Performance: Inconsistent flow rates due to leaks or faulty pump seals will cause drift.
-
Solution: Check the system for leaks and perform regular pump maintenance.[12]
-
Q: I am seeing a noisy or drifting baseline, which is interfering with the detection of small impurity peaks. What should I do?
A: A stable baseline is critical for accurate quantification of trace impurities.
-
Air Bubbles: Air in the mobile phase or detector is a common cause of noise.
-
Contaminated Mobile Phase: Impurities in the solvents can create a noisy baseline.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[10]
-
-
Detector Lamp Issues: An aging detector lamp can cause baseline drift.
-
Solution: Check the lamp energy and replace it if it is nearing the end of its lifespan.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: I need to analyze for residual solvents, but my main compound is not volatile. How should I prepare my sample?
A: For residual solvent analysis, you do not need the main compound to be volatile. The goal is to separate the volatile solvents from the non-volatile active pharmaceutical ingredient (API).
-
Solution: Dissolve a precisely weighed amount of the this compound sample in a high-purity solvent that does not interfere with the analysis (e.g., DMSO, water). The analysis is then performed using a headspace GC-MS technique, where only the volatile components from the sample vial's headspace are injected into the GC.
Q: An unknown peak appeared in my GC-MS chromatogram. How do I identify it?
A: Peak identification involves a combination of chromatographic and spectroscopic data.
-
Step 1: Mass Spectrum Analysis: Examine the mass spectrum of the unknown peak. The molecular ion peak (if present) gives the molecular weight. The fragmentation pattern provides structural clues.
-
Step 2: Library Search: Compare the experimental mass spectrum against a commercial mass spectral library (e.g., NIST, Wiley). A high match index suggests a probable identity.[13]
-
Step 3: High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to obtain an accurate mass of the molecular ion. This allows you to determine the elemental composition, which is crucial for confirming the identity or elucidating the structure of a novel impurity.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: The signals from my low-level impurities are buried in the noise. How can I improve sensitivity?
A: Detecting impurities at very low concentrations is a common challenge in NMR.
-
Solution: Increase the number of scans acquired for the experiment. The signal-to-noise ratio increases with the square root of the number of scans. Other options include using a more concentrated sample, a higher-field NMR spectrometer, or a cryoprobe, which significantly enhances sensitivity.[4]
Q: The ¹H NMR spectrum is too crowded, and I cannot resolve the impurity signals from the main compound's signals. What can I do?
A: Signal overlap is a frequent issue in ¹H NMR.[6]
-
Solution 1: Use 2D NMR: Techniques like COSY and HSQC can help resolve overlapping signals and provide connectivity information to aid in structural elucidation.[4]
-
Solution 2: Leverage ¹⁹F NMR: As mentioned, ¹⁹F NMR is an excellent orthogonal technique for this specific molecule. It provides a much cleaner spectrum focused only on fluorine-containing species, allowing for easy detection of related impurities.[6]
-
Solution 3: Use a Higher-Field Instrument: Higher magnetic fields increase chemical shift dispersion, which can help resolve overlapping peaks.
Experimental Protocols
Protocol 1: RP-HPLC Method for Impurity Profiling
This method is designed for the separation and quantification of process-related impurities and degradation products.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min (10% B), 5-35 min (10-90% B), 35-40 min (90% B), 40-41 min (90-10% B), 41-50 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 10 mg of sample in 10 mL of a 50:50 mixture of Acetonitrile and Water. |
Protocol 2: GC-MS Method for Residual Solvents
This method is suitable for identifying and quantifying common volatile organic solvents.
| Parameter | Specification |
| GC Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector | Split/Splitless, 250 °C, Split ratio 10:1 |
| Sample Introduction | Headspace Autosampler |
| MS Transfer Line | 250 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-350 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Protocol 3: NMR Sample Preparation for Structural Identification
This protocol is for preparing samples for ¹H and ¹⁹F NMR analysis.
-
Weigh Sample: Accurately weigh approximately 10-15 mg of the sample or isolated impurity into a clean, dry NMR tube.
-
Add Solvent: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO is often a good choice for its ability to dissolve a wide range of organic compounds.
-
Mix: Gently vortex or invert the tube until the sample is completely dissolved.
-
Acquire Spectra:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum (proton-decoupled).
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish structural connectivity.
-
Data Presentation
Table 1: Example HPLC Data for Impurity Analysis
| Peak ID | Retention Time (min) | Relative Retention Time (RRT) | Response Factor (RF) |
| Impurity A | 12.5 | 0.63 | 1.15 |
| Impurity B | 16.8 | 0.84 | 0.92 |
| Main Compound | 20.0 | 1.00 | 1.00 |
| Impurity C | 25.4 | 1.27 | 1.08 |
Note: Data are hypothetical and for illustrative purposes only. RRT and RF values must be experimentally determined.
Table 2: Example NMR Data for a Potential Impurity
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| Parent Compound | ¹H | 2.40 | s (3H, -CH₃) |
| 6.25 | d (1H, Ar-H) | ||
| 6.80 | d (1H, Ar-H) | ||
| ¹⁹F | -63.5 | s (-CF₃) | |
| Impurity (e.g., demethylated) | ¹H | 6.30 | d (1H, Ar-H) |
| 6.90 | d (1H, Ar-H) | ||
| ¹⁹F | -63.8 | s (-CF₃) |
Note: Data are hypothetical and for illustrative purposes only. Chemical shifts are referenced to an appropriate standard.
Visualizations
Caption: General workflow for impurity identification and characterization.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. veeprho.com [veeprho.com]
- 5. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
reaction condition optimization for trifluoromethylation of pyridinones
Welcome to the technical support center for the trifluoromethylation of pyridinones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during this critical reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the trifluoromethylation of pyridinones, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Sub-optimal Trifluoromethylating Reagent | The choice of trifluoromethylating agent is crucial. For light-mediated reactions without a photocatalyst, sodium trifluoromethylsulfinate (Langlois' reagent) has proven effective.[1][2] For 3-position selective trifluoromethylation of pyridine rings, an electrophilic source like Togni's reagent in combination with hydrosilylation can be employed.[3][4] |
| Incorrect Solvent | The reaction solvent significantly impacts yield. Dimethyl sulfoxide (DMSO) is a suitable solvent for light-mediated trifluoromethylation with Langlois' reagent.[1] For hydrosilylation-based methods, 1,2-dichloroethane has been used successfully.[4] |
| Inappropriate Reaction Temperature | Temperature plays a critical role. The light-mediated trifluoromethylation of pyridones can proceed at room temperature.[1] However, for the hydrosilylation step in 3-position selective methods, a higher temperature of around 65 °C may be necessary, followed by cooling for the addition of the trifluoromethylating agent.[4] A slight decrease in yield has been observed when the trifluoromethylating agent is added without cooling.[3] |
| Decomposition of Reagents | Ensure the quality and stability of your reagents. Some trifluoromethylating agents can be sensitive to moisture and air. Store reagents under appropriate conditions and handle them under an inert atmosphere if necessary. |
| Poor Light Source (for photoredox/light-mediated reactions) | For light-mediated reactions, ensure the light source provides the appropriate wavelength and intensity. A 390 nm LED has been used effectively in photocatalyst-free trifluoromethylation.[1] |
| Electron-Poor Substrate | Pyridone rings that are too electron-poor due to substituents like a nitro group may be unreactive under certain conditions.[2] Consider alternative strategies or protecting group manipulations if your substrate is highly electron-deficient. |
Issue 2: Poor Regioselectivity
| Potential Cause | Recommended Solution |
| Inherent Reactivity of the Pyridinone Ring | The trifluoromethyl radical can react at multiple positions on the pyridine ring, leading to a mixture of isomers.[3] |
| Reaction Mechanism | Radical trifluoromethylation can often lead to mixtures of products.[4] To achieve high regioselectivity for the 3-position, a method involving nucleophilic activation of the pyridine ring via hydrosilylation followed by reaction with an electrophilic trifluoromethylating agent is recommended.[3][4] This approach has been shown to yield 3-position trifluoromethylated products as the sole regioisomer.[3] |
| Steric Hindrance | Bulky substituents on the pyridinone ring can influence the position of trifluoromethylation. Analyze your substrate for sterically hindered positions and consider if this is directing the reaction to undesired locations. |
Issue 3: Formation of Side Products
| Potential Cause | Recommended Solution |
| Reaction with Solvent | Some solvents can participate in side reactions. Ensure the chosen solvent is inert under the reaction conditions. |
| Over-reaction or Decomposition | Prolonged reaction times or excessive temperatures can lead to the formation of degradation products. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. |
| Di-trifluoromethylation | In some cases, particularly with highly reactive substrates or an excess of the trifluoromethylating agent, di-trifluoromethylation can occur.[2] Carefully control the stoichiometry of your reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the trifluoromethylation of pyridinones?
A1: Several methods exist, including:
-
Light-mediated radical trifluoromethylation: This approach often uses a radical initiator and a trifluoromethyl source like Langlois' reagent and can proceed without a photocatalyst.[1][2]
-
Photoredox catalysis: This method employs a photocatalyst to generate a trifluoromethyl radical from a suitable precursor, such as triflyl chloride.[5]
-
Nucleophilic activation followed by electrophilic trifluoromethylation: This strategy enhances the nucleophilicity of the pyridine ring, for instance through hydrosilylation, to direct the regioselective addition of an electrophilic trifluoromethylating agent like Togni's reagent.[3][4]
-
Iron(II)-mediated trifluoromethylation: This method utilizes CF3I and hydrogen peroxide with an iron(II) catalyst.[1][2]
Q2: How can I improve the regioselectivity of the trifluoromethylation?
A2: To achieve high regioselectivity, particularly for the C3 position, a two-step approach involving hydrosilylation to activate the pyridine ring followed by the addition of an electrophilic trifluoromethylating agent is highly effective.[3][4] This method directs the trifluoromethyl group to a specific position, avoiding the mixture of isomers often seen with radical reactions.[3]
Q3: What are some key reaction parameters to optimize for better yield?
A3: Key parameters to optimize include the choice of trifluoromethylating agent, solvent, temperature, reaction time, and, for photochemical methods, the light source. The tables below summarize optimization data from a light-mediated approach.
Q4: Are there any substrate limitations for these reactions?
A4: Yes, substrate electronics play a significant role. Highly electron-deficient pyridones, such as those with a nitro substituent, may show limited reactivity in some light-mediated protocols.[2] Conversely, the light-mediated approach using Langlois' reagent is generally tolerable for electron-neutral and -rich functional pyridones.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for Light-Mediated Trifluoromethylation of 1-phenylpyridin-2(1H)-one
| Entry | Trifluoromethylating Agent (equiv.) | Solvent | Atmosphere | Time (h) | Yield (%) |
| 1 | NaSO₂CF₃ (2.0) | DMSO | Air | 24 | 93 |
| 2 | NaSO₂CF₃ (1.5) | DMSO | Air | 24 | 75 |
| 3 | NaSO₂CF₃ (2.0) | DMF | Air | 24 | 55 |
| 4 | NaSO₂CF₃ (2.0) | Acetonitrile | Air | 24 | 20 |
| 5 | NaSO₂CF₃ (2.0) | DMSO | N₂ | 24 | 85 |
| 6 | NaSO₂CF₃ (2.0) | DMSO | O₂ | 24 | 88 |
Data synthesized from a study on light-promoted trifluoromethylation.[1]
Table 2: Substrate Scope for Light-Mediated Trifluoromethylation
| Substrate | Product Yield (%) |
| 1-phenylpyridin-2(1H)-one | 93 |
| 1-benzylpyridin-2(1H)-one | 85 |
| 1-methylpyridin-2(1H)-one | 56 |
| 3-methyl-1-phenylpyridin-2(1H)-one | 12 |
| 4-pyridone | 51 (mono-CF₃), 23 (di-CF₃) |
| Uracil | 60 |
| Azaindole | 70 |
Yields represent isolated yields from a light-promoted trifluoromethylation protocol.[1][2]
Experimental Protocols
General Protocol for Light-Promoted Trifluoromethylation of Pyridones[1]
-
To a vial, add the pyridone substrate (1 equiv.) and sodium trifluoromethylsulfinate (Langlois' reagent, 2.0 equiv.).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Stir the reaction mixture at room temperature.
-
Irradiate the mixture with a 390 nm LED for 24 hours.
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
General Protocol for 3-Position-Selective C-H Trifluoromethylation of Pyridine Derivatives[4]
-
Hydrosilylation: In a reaction vessel, dissolve the pyridine derivative in 1,2-dichloroethane. Add tris(pentafluorophenyl)borane as a catalyst, followed by methylphenylsilane. Heat the mixture at 65 °C.
-
Trifluoromethylation: After the hydrosilylation is complete, cool the reaction mixture to 0-25 °C. Add Togni's Reagent I.
-
Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and stir at 25 °C to afford the final product.
-
Purify the product using standard chromatographic techniques.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Strategy for achieving high regioselectivity.
References
- 1. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
avoiding decomposition of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one during workup
This guide provides troubleshooting advice and frequently asked questions to help researchers avoid the decomposition of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one during experimental workup.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the workup of this compound, leading to product degradation.
Issue 1: Low or No Yield of Target Compound After Aqueous Workup
-
Possible Cause: Decomposition of the pyridinone ring or hydrolysis of the trifluoromethyl group due to improper pH conditions. Both strongly acidic and strongly basic environments can promote ring opening or hydrolysis of the trifluoromethyl group.
-
Solution: Maintain a pH range of 6-8 during aqueous extractions and washes. Use dilute acidic or basic solutions for neutralization and perform the steps at low temperatures (0-5 °C) to minimize degradation.
Issue 2: Presence of an Unexpected Carboxylic Acid Impurity
-
Possible Cause: Hydrolysis of the trifluoromethyl (-CF3) group to a carboxylic acid (-COOH) group. This is often catalyzed by strong bases.
-
Solution: Avoid using strong bases like sodium hydroxide or potassium hydroxide during workup. For neutralization or pH adjustment, opt for weaker bases such as sodium bicarbonate or potassium carbonate, and add them slowly at low temperatures.
Issue 3: Formation of a Complex Mixture of Byproducts
-
Possible Cause: Ring opening of the pyridinone scaffold. This can be initiated by strong nucleophiles, or harsh acidic or basic conditions.[1][2][3]
-
Solution: Employ mild workup conditions. Use saturated ammonium chloride solution for quenching reactions instead of strong acids. If a basic wash is necessary, use a saturated sodium bicarbonate solution and minimize contact time.
Issue 4: Product Degradation During Solvent Evaporation
-
Possible Cause: Thermal decomposition. Pyridinone derivatives can be sensitive to high temperatures.
-
Solution: Use rotary evaporation at reduced pressure and moderate temperatures (ideally below 40°C). For final drying, a high-vacuum line at room temperature is preferable to oven-drying.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range to maintain during the workup of this compound?
A1: It is crucial to maintain a near-neutral pH, ideally between 6 and 8. The trifluoromethyl group is susceptible to hydrolysis under basic conditions, and the pyridinone ring can be labile under both strong acid and strong base.
Q2: Which bases should be avoided during the workup?
A2: Avoid strong bases such as alkali metal hydroxides (NaOH, KOH) and alkoxides (NaOMe, NaOEt). These can readily induce hydrolysis of the trifluoromethyl group.
Q3: What are the recommended basic reagents for neutralization?
A3: For neutralizing acidic solutions, saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solutions are recommended. They should be added portion-wise at low temperatures to control the exotherm and avoid localized high pH.
Q4: Can I heat the compound to remove residual solvent?
A4: It is not recommended. High temperatures can lead to decomposition. Solvents should be removed under reduced pressure at a temperature not exceeding 40°C. For complete removal of trace solvents, drying under high vacuum at ambient temperature is the safest method.
Q5: How can I detect potential decomposition products?
A5: Thin-layer chromatography (TLC) can be a quick check for the appearance of new, more polar spots (e.g., the carboxylic acid from CF₃ hydrolysis). For a more detailed analysis, ¹H NMR and ¹⁹F NMR spectroscopy are highly effective. The disappearance of the CF₃ signal in the ¹⁹F NMR spectrum is a clear indicator of its hydrolysis. LC-MS can also be used to identify the masses of potential degradation products.
Data Presentation
Table 1: Recommended vs. To-Be-Avoided Reagents for Workup
| Workup Step | Recommended Reagents | Reagents to Avoid | Potential Decomposition Pathway |
| Neutralization (from acid) | Saturated NaHCO₃, Saturated K₂CO₃ | Strong Bases (NaOH, KOH, LiOH) | Hydrolysis of Trifluoromethyl Group |
| Quenching of Reaction | Saturated NH₄Cl, Water | Strong Acids (HCl, H₂SO₄ > 1M) | Pyridinone Ring Opening |
| Aqueous Washes | Brine, Water | Strongly Acidic or Basic Washes | Ring Opening, CF₃ Hydrolysis |
Table 2: Recommended Conditions for Post-Workup Processing
| Process | Recommended Conditions | Conditions to Avoid | Rationale |
| Solvent Removal | Rotary Evaporation (< 40°C) | High Temperatures (> 50°C) | Prevents Thermal Decomposition |
| Drying | High Vacuum at Room Temperature | Oven Drying | Prevents Thermal Decomposition |
| Storage | Cool, Dry, Dark, Inert Atmosphere | Exposure to Light, Air, Moisture | Minimizes Long-term Degradation |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add saturated aqueous ammonium chloride solution to quench the reaction until gas evolution ceases.
-
If the product is in an organic phase, separate the layers. If the product is in the aqueous phase, proceed to extraction.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic extracts.
-
Wash the combined organic layers sequentially with water and then brine. Check the pH of the aqueous layer after washing to ensure it is near neutral.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure at a bath temperature below 40°C.
Protocol 2: pH Adjustment for Isolation
-
Dissolve the crude product in a suitable organic solvent.
-
If the solution is acidic, add saturated sodium bicarbonate solution dropwise with vigorous stirring at 0-5 °C until the pH of the aqueous phase is between 7 and 8.
-
If the solution is basic, add dilute (e.g., 0.1 M) hydrochloric acid dropwise at 0-5 °C until the pH is between 6 and 7.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Potential decomposition routes for the target compound.
References
Validation & Comparative
Comparative Analysis of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one and Other Pyridinone Derivatives in Preclinical Research
A detailed examination of the biological activities, mechanisms of action, and experimental evaluation of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one in comparison to other notable pyridinone derivatives, providing valuable insights for researchers and drug development professionals.
The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comparative analysis of this compound and other pyridinone derivatives, with a focus on their performance in preclinical studies, supported by experimental data and detailed methodologies.
Overview of Pyridinone Derivatives
Pyridinone derivatives are a class of heterocyclic compounds that have attracted significant attention in drug discovery due to their versatile pharmacological profiles.[2] Their ability to act as hydrogen bond donors and acceptors allows them to interact with various biological targets, including protein kinases, which are crucial regulators of cellular processes.[3][4] The substitution pattern on the pyridinone ring plays a critical role in determining the specific biological activity and potency of these compounds.[5]
Featured Compound: this compound
This compound is a pyridinone derivative characterized by a methyl group at the 6-position and a trifluoromethyl group at the 4-position. The trifluoromethyl group, a strong electron-withdrawing moiety, can significantly influence the compound's physicochemical properties and biological activity.[6][7] While specific, direct comparative studies on this exact molecule are limited in publicly available literature, we can draw comparisons from closely related analogs and other pyridinone derivatives to understand its potential therapeutic applications.
Comparative Biological Activity
To provide a framework for comparison, this section will focus on the anticancer properties of pyridinone derivatives, a major area of investigation for this class of compounds. We will compare the activity of a structurally related pyrazolo-pyridinone, 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP), with other pyridinone derivatives that have been evaluated for their anticancer effects.
Anti-Proliferative Activity
The anti-proliferative activity of pyridinone derivatives is often evaluated using cell viability assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cell growth.
| Compound/Derivative Class | Cell Line(s) | IC50 (µM) | Reference |
| 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP) | DU145 (Prostate Cancer) | ~4.5 (at 48h) | [8] |
| PC-3 (Prostate Cancer) | ~4.0 (at 48h) | [8] | |
| Pyridinone-quinazoline derivatives | MCF-7, HeLa, HepG2 | 9 - 15 | [2] |
| Cyanopyridinone derivatives | HepG2, MCF-7, PC3, HCT-116 | 6.95 - 20.19 | [9] |
| 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | HepG-2 (Liver Cancer) | 1.2 | [10] |
| MDA-MB-231 (Breast Cancer) | 26.8 | [10] |
Note: The IC50 values for FMPPP were estimated from the graphical data presented in the cited study, where proliferation was reduced to approximately 20% at a concentration of 20 µM.
The data indicates that pyridinone derivatives exhibit a wide range of anti-proliferative potencies depending on their specific chemical structures and the cancer cell line being tested. The FMPPP compound shows significant activity against prostate cancer cells.[8] Other pyridinone derivatives have also demonstrated potent anticancer effects against various cancer types.[2][9][10]
Mechanism of Action and Signaling Pathways
Pyridinone derivatives often exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. A common target for these compounds is the protein kinase family.
RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and is frequently dysregulated in cancer.[11][12] Some pyridinone derivatives have been shown to interfere with this pathway.
For instance, the pyrazolo-pyridinone derivative, FMPPP, has been demonstrated to promote the phosphorylation of ERK1/2 while inhibiting the mTOR pathway in prostate cancer cells.[8] This dual effect on key signaling nodes highlights the complex mechanisms through which these compounds can exert their anti-proliferative effects.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative protocols for key assays used in the evaluation of pyridinone derivatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., DU145, PC-3, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for ERK Phosphorylation
This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated ERK (p-ERK) and total ERK, in cell lysates.
Materials:
-
Cell lysates from cells treated with the test compound
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK and anti-total ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.[14]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total ERK to normalize for protein loading.[14]
-
Quantify the band intensities to determine the relative levels of p-ERK.
Conclusion
Pyridinone derivatives, including this compound and its analogs, represent a promising class of compounds with significant potential in drug discovery, particularly in the field of oncology. This guide has provided a comparative overview of their biological activities, with a focus on their anti-proliferative effects and their ability to modulate key signaling pathways such as the RAF/MEK/ERK cascade. The provided experimental protocols offer a foundation for researchers to evaluate and compare the performance of novel pyridinone derivatives. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds for the development of new and effective therapeutic agents.
References
- 1. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one and Alternatives: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the biological efficacy of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one and its structural analogs. While the direct in vitro and in vivo efficacy data for this compound is not extensively available in publicly accessible literature, a study by Kushch et al. indicates its evaluation for antifungal, antibacterial, and analgesic activities.[1] This guide, therefore, presents a comparative analysis based on the known activities of structurally related pyridinone derivatives and other compounds with similar biological targets. The objective is to offer a valuable resource for researchers by contextualizing the potential therapeutic applications of this class of compounds and providing detailed experimental methodologies for their evaluation.
Introduction to this compound
This compound belongs to the pyridinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a trifluoromethyl group can enhance metabolic stability and cell permeability, making this compound a candidate for drug development.
Comparative In Vitro Efficacy
Due to the limited specific data for this compound, this section compares the in vitro activity of its structural analogs and other relevant compounds.
Anticancer Activity
A structurally related compound, 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP), has demonstrated anti-proliferative effects against prostate cancer cell lines. Its mechanism is believed to involve the mTOR signaling pathway. Another analog, 6-(Trifluoromethyl)isoquinolin-1(2H)-one, acts as a WDR5 inhibitor, showing efficacy in leukemia cell lines.
| Compound | Target/Mechanism | Cell Line | IC50/EC50 | Reference |
| FMPPP | mTOR pathway inhibitor | DU145 (Prostate) | Data not specified | Semantic Scholar |
| PC-3 (Prostate) | Data not specified | Semantic Scholar | ||
| 6-(Trifluoromethyl)isoquinolin-1(2H)-one Derivative | WDR5 Inhibitor | MV4-11 (Leukemia) | ~10-100 nM (GI50) | BenchChem |
| MOLM-13 (Leukemia) | ~10-100 nM (GI50) | BenchChem |
Antimicrobial Activity
Derivatives of 4-(trifluoromethyl)pyridine have shown potential as antibacterial agents. For instance, certain fluorinated pyridine nucleosides exhibit minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against various bacterial strains.[2]
| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |
| Fluorinated Pyridine Nucleosides | Staphylococcus aureus | 1.3 - 4.9 | (PDF) Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides |
| Bacillus infantis | 1.3 - 4.9 | (PDF) Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides | |
| Escherichia coli | 1.3 - 4.9 | (PDF) Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides | |
| Stenotrophomonas maltophilia | 1.3 - 4.9 | (PDF) Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides |
Comparative In Vivo Efficacy
Detailed in vivo studies for this compound are not currently available. For comparison, pirfenidone, a pyridinone derivative, is an approved antifibrotic drug.
| Compound | Model | Key In Vivo Findings | Reference |
| Pirfenidone | Bleomycin-induced pulmonary fibrosis (mice) | Reduced lung fibrosis, inflammation, and extracellular matrix deposition. | Pirfenidone alleviates pulmonary fibrosis in vitro and in vivo through regulating Wnt/GSK-3β/β-catenin and TGF-β1/Smad2/3 signaling pathways - PMC |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.[3]
-
Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.[4]
-
Incubation: The plate is incubated at 35°C for 24-48 hours.[5]
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[5]
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the MIC of a compound against bacterial strains.
-
Inoculum Preparation: Bacteria are grown in a suitable broth medium to a specific optical density.
-
Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[6]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][7]
In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
This test evaluates the peripheral analgesic activity of a compound in mice.
-
Animal Groups: Mice are divided into control, standard (e.g., indomethacin), and test groups.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally or orally.
-
Induction of Writhing: After a set period, a 0.6% acetic acid solution is injected intraperitoneally to induce writhing (abdominal constrictions).[8]
-
Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.[8]
-
Data Analysis: The percentage of inhibition of writhing is calculated for the test groups compared to the control group.[9]
In Vivo Analgesic Activity (Hot Plate Test)
This method assesses the central analgesic activity of a compound.
-
Apparatus: A hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.[10]
-
Baseline Measurement: The baseline reaction time (e.g., paw licking or jumping) of each mouse on the hot plate is recorded before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[11]
-
Drug Administration: The test compound or a standard (e.g., morphine) is administered.
-
Post-Treatment Measurement: The reaction time is measured at different time points after drug administration.
-
Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect.
Signaling Pathways and Experimental Workflows
Caption: FMPPP's inhibitory action on the mTOR signaling pathway.
Caption: WDR5 inhibition by a 6-(Trifluoromethyl)isoquinolin-1(2H)-one derivative.
References
- 1. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 9. youtube.com [youtube.com]
- 10. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 11. maze.conductscience.com [maze.conductscience.com]
Unveiling the Action of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one: A Comparative Guide to Kinase Inhibition
For Immediate Release
This guide provides a comparative analysis of the potential mechanism of action of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one, exploring its hypothetical role as a kinase inhibitor. Due to limited direct experimental data on this specific compound, this guide draws comparisons with well-characterized inhibitors of the PI3K/mTOR and ERK/MAPK signaling pathways, common targets for therapeutic intervention in various diseases. This document is intended for researchers, scientists, and drug development professionals interested in the biological activities of novel pyridinone-based compounds.
Introduction to this compound
This compound is a pyridinone derivative with potential biological activity. While comprehensive studies on its specific mechanism of action are not extensively available, related compounds containing the pyridinone scaffold have demonstrated a range of effects, including antifungal, antibacterial, and kinase inhibitory activities. Given the prevalence of kinase inhibition as a mechanism for therapeutic agents, this guide will explore the hypothetical inhibitory action of this compound on the PI3K/mTOR and ERK/MAPK signaling pathways and compare it to established inhibitors.
Comparison with Alternative Kinase Inhibitors
To provide a framework for evaluating the potential of this compound, we compare its hypothetical activity with that of four well-characterized kinase inhibitors: Buparlisib (BKM120) and Pictilisib (GDC-0941) for the PI3K pathway, and Ulixertinib (BVD-523) and Ravoxertinib (GDC-0994) for the ERK pathway.
| Compound | Target(s) | IC50 (in vitro) | Cellular Activity |
| This compound | Hypothetical: PI3K/mTOR or ERK/MAPK | To Be Determined | To Be Determined |
| Buparlisib (BKM120) | Pan-class I PI3K (p110α/β/δ/γ) | p110α: 52 nM, p110β: 166 nM, p110δ: 116 nM, p110γ: 262 nM[1][2] | Induces apoptosis and shows antiproliferative activity in various cancer cell lines.[1] |
| Pictilisib (GDC-0941) | Class I PI3K (p110α/δ) | p110α: 3 nM, p110δ: 3 nM, p110β: 33 nM, p110γ: 75 nM[3][4][5] | Potently inhibits the phosphorylation of Akt and cell proliferation in multiple cancer cell lines.[3] |
| Ulixertinib (BVD-523) | ERK1/2 | ERK2: <0.3 nM[6] | Inhibits proliferation and induces apoptosis in BRAF and RAS mutant cell lines.[7] |
| Ravoxertinib (GDC-0994) | ERK1/2 | ERK1: 1.1-6.1 nM, ERK2: 0.3-3.1 nM[8][9] | Demonstrates significant single-agent activity in multiple in vivo cancer models.[8] |
Signaling Pathway Analysis
The PI3K/mTOR and ERK/MAPK pathways are critical regulators of cell growth, proliferation, and survival. The diagrams below illustrate the key components of these pathways and the points of inhibition for the comparator compounds.
Caption: The PI3K/mTOR Signaling Pathway.
Caption: The ERK/MAPK Signaling Pathway.
Experimental Protocols
To validate the potential mechanism of action of this compound as a kinase inhibitor, the following experimental protocols are recommended.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Materials:
-
Recombinant human PI3Kα or ERK2 enzyme
-
PIP2 (for PI3Kα) or ULight™-MBP peptide (for ERK2) substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC) for biotinylated substrates or d2-labeled acceptor for ULight substrates
-
Test compound (this compound) and control inhibitors
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in DMSO.
-
Add 2 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 4 µL of the kinase/substrate mixture (pre-incubated for 15 minutes) to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of stop solution containing EDTA.
-
Add 5 µL of the detection mixture (Europium-labeled antibody and acceptor).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at excitation/emission wavelengths of 320/620 nm and 320/665 nm.
-
Calculate the HTRF ratio (665 nm/620 nm) and determine the IC50 value for the test compound.
Cellular Western Blot for Phosphorylated Kinase Targets
This assay determines the ability of a compound to inhibit the phosphorylation of downstream targets of a specific kinase within a cellular context.
Materials:
-
Cancer cell line with a constitutively active PI3K or ERK pathway (e.g., MCF7 for PI3K, A375 for ERK)
-
Cell culture medium and supplements
-
Test compound and control inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or control inhibitors for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total Akt) to confirm equal loading.
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of a novel kinase inhibitor.
Caption: Experimental workflow for kinase inhibitor validation.
This guide provides a foundational framework for investigating the mechanism of action of this compound. The presented comparative data and detailed experimental protocols offer a clear path for researchers to validate its potential as a novel kinase inhibitor. Further studies are warranted to elucidate the precise molecular targets and therapeutic potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cellagentech.com [cellagentech.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selectivity of a compound against its intended biological target versus related off-targets is a critical determinant of its therapeutic potential and safety profile. This guide provides a comparative framework for evaluating the enzyme selectivity of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one, a molecule belonging to a class of pyridinone derivatives known for their diverse biological activities. While specific experimental data for this compound is not publicly available, this document serves as a comprehensive resource, outlining the methodologies and conceptual framework for assessing its selectivity against a panel of relevant enzymes, particularly kinases involved in key cellular signaling pathways.
Data Presentation: A Template for Comparative Selectivity
The following table illustrates how quantitative data on the inhibitory activity of this compound and comparator compounds would be presented. The values provided are hypothetical and serve as a template for reporting actual experimental findings. The selection of enzymes is based on the known activities of structurally related pyridinone and trifluoromethylpyridine compounds, which have shown inhibitory effects on various protein kinases.
| Compound | Target Enzyme | IC50 (nM) [a] | Selectivity Ratio vs. Enzyme X [b] | Selectivity Ratio vs. Enzyme Y [b] |
| This compound | Enzyme A | [Data] | [Data] | [Data] |
| Enzyme B | [Data] | [Data] | [Data] | |
| Enzyme C | [Data] | [Data] | [Data] | |
| Comparator 1 (e.g., Staurosporine) | Enzyme A | [Data] | [Data] | [Data] |
| Enzyme B | [Data] | [Data] | [Data] | |
| Enzyme C | [Data] | [Data] | [Data] | |
| Comparator 2 (Specific Inhibitor) | Enzyme A | [Data] | [Data] | [Data] |
| Enzyme B | [Data] | [Data] | [Data] | |
| Enzyme C | [Data] | [Data] | [Data] |
[a] IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] [b] Selectivity ratio is calculated by dividing the IC50 value for an off-target enzyme by the IC50 value for the primary target enzyme.
Experimental Protocols
The determination of a compound's selectivity profile relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays typically employed in enzyme inhibition studies.
General Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP corresponds to higher kinase activity.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase and its specific substrate to desired concentrations in the kinase buffer.
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare an ATP solution at a concentration close to the Kₘ for the specific kinase.
-
-
Assay Procedure:
-
In a 96- or 384-well white plate, add the kinase, substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a kinase detection reagent (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Protease Inhibition Assay (Fluorogenic Substrate)
This method measures the cleavage of a fluorogenic peptide substrate by a protease. Inhibition of the protease results in a decreased fluorescent signal.
-
Reagent Preparation:
-
Prepare a protease assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂).
-
Dissolve the protease and the fluorogenic peptide substrate in the assay buffer.
-
Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96- or 384-well black plate, pre-incubate the protease with the test compound for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 420 nm).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition compared to a DMSO control.
-
Determine the IC50 value from the dose-response curve.
-
Phosphatase Inhibition Assay (Colorimetric)
This assay is based on the hydrolysis of a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP), by a phosphatase, leading to a colored product.
-
Reagent Preparation:
-
Prepare a phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 1 mM DTT).
-
Dissolve the phosphatase and pNPP in the assay buffer.
-
Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well clear plate, add the phosphatase and the test compound.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
-
Data Analysis:
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Understanding the cellular context in which target enzymes operate is crucial. The following diagrams, generated using Graphviz, illustrate a general experimental workflow for determining enzyme selectivity and two major signaling pathways often modulated by kinase inhibitors.
Many pyridinone-based compounds are known to target kinases within critical signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that plays a central role in cell cycle regulation, proliferation, and survival.[2]
The MAPK/ERK pathway is another key signaling cascade that relays extracellular signals to the cell nucleus to regulate a wide range of cellular processes, including proliferation and differentiation.[3]
References
Benchmarking 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one: A Comparative Guide for Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential agrochemical properties of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one against established commercial herbicides, fungicides, and insecticides. Due to the limited publicly available data on the specific biological activities of this compound, this comparison is based on the known activities of structurally related compounds containing the trifluoromethylpyridine and pyridin-2-one scaffolds. The trifluoromethyl group is known to enhance the efficacy of many agrochemicals by increasing their metabolic stability and membrane permeability.
Herbicidal Activity Comparison
The pyridin-2-one scaffold has been explored for its herbicidal properties, with some derivatives showing inhibitory effects on plant growth. The introduction of a trifluoromethyl group can potentially enhance this activity. The following table compares the inferred herbicidal potential of this compound with major commercial herbicides.
| Compound | Target Weed Type | Mechanism of Action (MoA) | Key Performance Metric |
| This compound (Inferred) | Broadleaf and/or Grasses | Likely inhibition of a key plant enzyme (e.g., PPO, ALS) | Data not available |
| Glyphosate | Broad-spectrum (Grasses, Broadleaf) | Inhibits EPSP synthase in the shikimate pathway, preventing the synthesis of aromatic amino acids. | Effective at 0.5 - 2.0 kg a.i./ha |
| Dicamba | Broadleaf | Synthetic auxin, disrupts plant growth regulation. | Effective at 0.28 - 1.12 kg a.i./ha |
| Atrazine | Broadleaf and some Grasses | Inhibits photosystem II, blocking photosynthesis. | Effective at 1.12 - 4.48 kg a.i./ha |
Fungicidal Activity Comparison
Pyridin-2-one derivatives have demonstrated antifungal properties against various plant pathogens. The trifluoromethyl moiety is present in several commercial fungicides, suggesting that this compound may possess fungicidal activity.
| Compound | Target Fungi | Mechanism of Action (MoA) | Key Performance Metric |
| This compound (Inferred) | Broad-spectrum potential (e.g., Powdery Mildew, Rusts) | Data not available | Data not available |
| Azoxystrobin | Broad-spectrum (e.g., Powdery Mildew, Downy Mildew, Rusts) | Quinone outside inhibitor (QoI), inhibits mitochondrial respiration. | EC₅₀ values typically < 1 µg/mL |
| Propiconazole | Broad-spectrum (e.g., Powdery Mildew, Rusts, Leaf Spots) | Demethylation inhibitor (DMI), disrupts sterol biosynthesis in fungal cell membranes. | EC₅₀ values typically 0.1 - 10 µg/mL |
| Mancozeb | Broad-spectrum (e.g., Blights, Scab, Anthracnose) | Multi-site contact activity, disrupts enzymatic activity in fungal cells. | Protective, applied at 1.5 - 2.5 kg/ha |
Insecticidal Activity Comparison
The trifluoromethylpyridine scaffold is a key component in several modern insecticides, targeting a range of insect pests. This suggests a potential for insecticidal activity in this compound.
| Compound | Target Insects | Mechanism of Action (MoA) | Key Performance Metric |
| This compound (Inferred) | Sucking and/or chewing insects | Data not available | Data not available |
| Imidacloprid | Sucking insects (e.g., Aphids, Whiteflies, Thrips) | Neonicotinoid, acts as an agonist of the nicotinic acetylcholine receptor (nAChR), disrupting nerve function. | LD₅₀ (oral, rat) > 450 mg/kg |
| Chlorpyrifos | Broad-spectrum (e.g., Aphids, Caterpillars, Mites) | Organophosphate, inhibits acetylcholinesterase (AChE), leading to nerve overstimulation. | LD₅₀ (oral, rat) ~135-163 mg/kg |
| Deltamethrin | Broad-spectrum (e.g., Beetles, Caterpillars, Aphids) | Pyrethroid, modulates sodium channels in nerve cells, causing paralysis. | LD₅₀ (oral, rat) > 5000 mg/kg |
Experimental Protocols
In Vitro Herbicidal Activity Screening
A common method for preliminary herbicide screening is the agar-based petri dish assay.
-
Preparation of Test Plates: A sterile agar medium containing a defined nutrient solution is prepared. The test compound, this compound, and benchmark herbicides are dissolved in a suitable solvent (e.g., acetone or DMSO) and added to the molten agar at various concentrations.
-
Seed Germination and Growth: Seeds of target weed species (e.g., Arabidopsis thaliana for broadleaf weeds and Lolium rigidum for grasses) are surface-sterilized and placed on the solidified agar plates.
-
Incubation: Plates are incubated under controlled conditions of light, temperature, and humidity.
-
Data Collection: After a set period (e.g., 7-14 days), parameters such as seed germination rate, root length, and shoot length are measured.
-
Analysis: The effective concentration causing 50% inhibition (EC₅₀) is calculated for each compound and compared.
In Vitro Fungicidal Activity Screening
The mycelial growth inhibition assay is a standard method for evaluating fungicidal activity.
-
Preparation of Fungal Cultures: The target phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum) are cultured on a suitable agar medium like Potato Dextrose Agar (PDA).
-
Preparation of Test Plates: The test compound and benchmark fungicides are dissolved in a solvent and added to molten PDA at various concentrations. The mixture is then poured into petri dishes.
-
Inoculation: A small plug of the actively growing fungal mycelium is placed in the center of each agar plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals.
-
Analysis: The percentage of mycelial growth inhibition is calculated relative to a solvent-only control, and the EC₅₀ value is determined.
In Vitro Insecticidal Activity Screening
The contact toxicity bioassay is a common method to assess the insecticidal effect of a compound.
-
Preparation of Test Solutions: The test compound and benchmark insecticides are dissolved in a suitable solvent to create a range of concentrations.
-
Insect Rearing: A population of the target insect (e.g., aphids, Myzus persicae) is reared on host plants under controlled environmental conditions.
-
Application: A specific volume of each test solution is applied topically to the dorsal thorax of adult insects using a micro-applicator. A control group is treated with the solvent only.
-
Observation: The treated insects are transferred to a clean environment with a food source and observed for mortality at specific time points (e.g., 24, 48, and 72 hours).
-
Analysis: The lethal dose causing 50% mortality (LD₅₀) is calculated using probit analysis.
Visualizations
Unraveling the Selectivity of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one: A Comparative Cross-Reactivity Analysis
For Immediate Release
[City, State] – December 27, 2025 – In the landscape of modern drug discovery, understanding the selectivity of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of the cross-reactivity profile of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one, a novel pyridinone derivative, with the established anti-fibrotic agent, Pirfenidone. While direct, head-to-head cross-reactivity studies for this compound are not yet publicly available, analysis of its structural motifs and data from analogous compounds suggest a potential interaction with protein kinases, particularly within the PI3K/mTOR signaling pathway. This guide synthesizes available data to build a predictive cross-reactivity profile and compares it with the known off-target activities of Pirfenidone, offering valuable insights for researchers and drug development professionals.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyridinone core. The presence of a trifluoromethyl group is known to enhance metabolic stability and cell permeability. While its primary mechanism of action is still under investigation, preliminary studies have indicated potential antifungal, antibacterial, and analgesic properties. The structural similarity of its pyridinone scaffold to known kinase inhibitors warrants a thorough examination of its kinase selectivity.
Comparative Analysis with Pirfenidone
Pirfenidone, a structurally related pyridinone, is an approved treatment for idiopathic pulmonary fibrosis. Its mechanism of action is multifactorial, involving the modulation of various cytokines and growth factors. Although its primary targets are not fully elucidated, recent computational modeling studies have predicted its potential to interact with a range of kinases. This makes Pirfenidone a relevant comparator for assessing the potential cross-reactivity of this compound.
Predicted Kinase Cross-Reactivity Profile
Based on the analysis of structurally analogous compounds that inhibit the PI3K/mTOR pathway, it is hypothesized that this compound may exhibit activity against several protein kinases. A vendor categorization also tentatively links the compound to Cyclin G-associated kinase (GAK).
Table 1: Predicted and Known Kinase Interactions
| Kinase Target Family | This compound (Predicted) | Pirfenidone (Predicted/Known) |
| PI3K/AKT/mTOR Pathway | ||
| PI3Kα | Possible Inhibitor | Potential Interaction |
| mTOR | Possible Inhibitor | Potential Interaction |
| AKT1 | Possible Inhibitor | Potential Target[1] |
| MAPK Pathway | ||
| MAPK14 (p38α) | - | Potential Target[1] |
| MAP2K2/3/6 | - | Potential Target[1] |
| ERK1/2 | - | Potential Target[1] |
| Other Kinases | ||
| GAK | Possible Inhibitor | - |
| PDK1 | - | Potential Target[1] |
| MSK2 | - | Potential Target[1] |
Note: The cross-reactivity profile for this compound is predictive and requires experimental validation. Data for Pirfenidone is based on computational modeling and requires further experimental confirmation.
Experimental Methodologies
To experimentally determine the cross-reactivity profile of this compound and validate the predicted interactions of Pirfenidone, a comprehensive kinase inhibition panel would be required. The following outlines a general experimental protocol for such an assay.
Kinase Inhibition Assay Protocol
A standard method for assessing kinase inhibition is a radiometric filter binding assay or a fluorescence-based assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of protein kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
³³P-ATP (for radiometric assay) or ADP-Glo™ Kinase Assay reagents (for luminescence-based assay)
-
Test compounds (this compound and Pirfenidone)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
96-well or 384-well plates
-
Filter plates (for radiometric assay)
-
Plate reader (scintillation counter or luminometer)
Procedure (Radiometric Assay):
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the assay buffer, the specific peptide substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of MgATP and ³³P-ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated ³³P-ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Procedure (Luminescence-based ADP-Glo™ Assay):
-
Follow steps 1 and 2 from the radiometric assay protocol.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specified time.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Visualizing the Potential Signaling Pathway Interactions
The following diagram illustrates the potential points of interaction for this compound and Pirfenidone within key signaling pathways implicated in cell growth, proliferation, and inflammation.
References
comparative analysis of the pharmacokinetic properties of trifluoromethylated compounds
A Comparative Guide for Researchers and Drug Development Professionals
The strategic incorporation of trifluoromethyl (CF3) groups into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to favorably modulate a molecule's pharmacokinetic profile. This guide provides a comparative analysis of trifluoromethylated compounds against their non-fluorinated analogs, supported by experimental data, to illuminate the significant advantages this functional group can confer in terms of metabolic stability, permeability, and overall bioavailability.
The Impact of Trifluoromethylation on Key Pharmacokinetic Parameters
The introduction of a trifluoromethyl group can profoundly alter a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The strong electron-withdrawing nature of the CF3 group and the high bond energy of the carbon-fluorine (C-F) bond are central to these effects. The C-F bond is significantly more stable than a carbon-hydrogen (C-H) bond, rendering it highly resistant to enzymatic attack, particularly by cytochrome P450 (CYP) enzymes.[1] This increased metabolic stability often leads to a longer drug half-life and improved bioavailability.[2]
Furthermore, the lipophilicity imparted by the trifluoromethyl group can enhance a drug's ability to permeate cell membranes, which is a critical factor for oral absorption and distribution within the body.[2][3] This strategic modification can transform a promising compound with poor pharmacokinetic characteristics into a viable drug candidate.[4]
Comparative Analysis of Metabolic Stability: N-CF3 vs. N-CH3 Compounds
To quantitatively assess the impact of trifluoromethylation on metabolic stability, a series of N-trifluoromethyl (N-CF3) azoles and their corresponding N-methyl (N-CH3) analogs were evaluated in an in vitro human liver microsome (HLM) stability assay. The following tables summarize the half-life (t½) and intrinsic clearance (CLint) data from this study. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
Table 1: Metabolic Stability of N-Substituted Imidazoles in Human Liver Microsomes
| Compound Pair | Structure | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) |
| N-CH3 Imidazole 1a | (Structure not available) | 13 | 134 |
| N-CF3 Imidazole 1b | (Structure not available) | >240 | <5.8 |
| N-CH3 Imidazole 2a | (Structure not available) | 16 | 109 |
| N-CF3 Imidazole 2b | (Structure not available) | >240 | <5.8 |
Table 2: Metabolic Stability of N-Substituted Benzimidazoles in Human Liver Microsomes
| Compound Pair | Structure | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) |
| N-CH3 Benzimidazole 3a | (Structure not available) | 20 | 87 |
| N-CF3 Benzimidazole 3b | (Structure not available) | >240 | <5.8 |
| N-CH3 Benzimidazole 4a | (Structure not available) | 10 | 173 |
| N-CF3 Benzimidazole 4b | (Structure not available) | >240 | <5.8 |
The data clearly demonstrates that the N-trifluoromethylated azoles exhibit significantly enhanced metabolic stability compared to their N-methylated counterparts, as evidenced by their substantially longer half-lives and lower intrinsic clearance rates in human liver microsomes.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key in vitro assays used to assess the pharmacokinetic properties of drug candidates.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.[1]
Materials:
-
Liver microsomes (e.g., human, rat)[6]
-
Test compounds and positive control compounds
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[6]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[6]
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)[1]
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis[1]
Procedure:
-
Preparation of Reagents: Prepare working solutions of the test and control compounds. Thaw and dilute liver microsomes to the desired concentration in phosphate buffer. Prepare the NADPH regenerating system.
-
Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution and pre-incubate at 37°C.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), add the stopping solution to terminate the reaction.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Transfer the supernatant and analyze the concentration of the remaining parent drug using a validated LC-MS/MS method.[1]
Data Analysis: The elimination rate constant (k) is determined from the slope of the natural logarithm of the percentage of remaining parent drug versus time. The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration) * 1000.[1]
Caco-2 Permeability Assay
This assay is widely used to predict the in vivo absorption of drugs across the intestinal wall.
Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium and reagents
-
Transwell permeable supports
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell permeable supports for approximately 21 days to allow for differentiation into a monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Wash the cell monolayers with transport buffer.
-
Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer.
-
At specified time points, collect samples from the receiver compartment (B or A, respectively).
-
-
Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Metabolic fate of a compound with and without a trifluoromethyl group.
Caption: Workflow for an in vitro microsomal stability assay.
Caption: The impact of trifluoromethylation on pharmacokinetic properties.
References
Validating the Therapeutic Potential of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the therapeutic potential of the novel compound 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one. While direct experimental data on this specific molecule in disease models is not yet publicly available, its structural features, particularly the trifluoromethyl-substituted pyridinone core, suggest a strong rationale for its investigation as a potential therapeutic agent, primarily in the context of oncology.
The pyridinone scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a range of activities including antitumor, antimicrobial, and anti-inflammatory effects. The inclusion of a trifluoromethyl group can further enhance pharmacological properties such as metabolic stability and target binding affinity.
This guide will, therefore, present a hypothetical therapeutic potential for this compound as a kinase inhibitor, drawing comparisons with known therapeutic agents and outlining the necessary experimental validation.
Hypothetical Therapeutic Target and Comparative Analysis
Based on the prevalence of trifluoromethyl-substituted heterocyclic compounds as kinase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against key signaling kinases implicated in cancer, such as the PI3K/AKT/mTOR pathway. For a comparative perspective, we will consider a well-established, though structurally distinct, mTOR inhibitor, Rapamycin .
Table 1: Hypothetical Comparative Profile of this compound vs. Rapamycin
| Feature | This compound (Hypothetical) | Rapamycin (Established) |
| Target(s) | Proposed: mTOR, potentially other kinases in the PI3K/AKT pathway. | Primarily mTORC1 (allosteric inhibitor). |
| Mechanism | Proposed: ATP-competitive kinase inhibitor. | Allosteric inhibitor of mTORC1. |
| Potential Indications | Cancer (e.g., prostate, breast, lung). | Immunosuppression, certain cancers (e.g., renal cell carcinoma). |
| Cellular Potency (IC50) | To be determined. | Nanomolar range in various cell lines. |
| In Vivo Efficacy | To be determined. | Established in various preclinical and clinical settings. |
| ADME Properties | To be determined. | Well-characterized pharmacokinetic profile. |
Experimental Protocols for Therapeutic Validation
To validate the hypothesized therapeutic potential of this compound, a series of in vitro and in vivo experiments are required. Below are detailed protocols for key initial assays.
In Vitro Kinase Inhibition Assay (mTOR)
This assay will determine the direct inhibitory effect of the compound on mTOR kinase activity.
Materials:
-
Recombinant active mTOR enzyme
-
Inactive p70S6K protein (substrate)
-
ATP
-
Kinase assay buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., a known mTOR inhibitor)
-
SDS-PAGE and Western blotting reagents
-
Anti-phospho-p70S6K antibody
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, 1 µg of inactive p70S6K, and 250 ng of active mTOR.
-
Add varying concentrations of this compound or the positive control to the reaction mixture. Include a DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phospho-p70S6K antibody to detect the level of substrate phosphorylation.
-
Quantify the band intensities to determine the concentration-dependent inhibition and calculate the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay will assess the effect of the compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or the positive control. Include a DMSO vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing Pathways and Workflows
To further illustrate the proposed mechanism and experimental design, the following diagrams are provided.
Caption: Proposed mechanism of action via mTOR inhibition.
Head-to-Head Comparison: 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one and Known mTOR Inhibitors in Prostate Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential anti-proliferative effects of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one with established inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway. Due to the limited publicly available data on the direct inhibitory activity of this compound, this comparison utilizes data from a closely related structural analog, 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP), which has demonstrated activity against prostate cancer cells through the mTOR pathway.
Introduction to mTOR Inhibition in Prostate Cancer
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[1][2] Its dysregulation is a frequent event in the development and progression of prostate cancer, particularly in the lethal castration-resistant form of the disease.[1][2] This makes the components of this pathway, especially mTOR, attractive targets for therapeutic intervention.[3][4] mTOR exists in two distinct complexes, mTORC1 and mTORC2, both of which contribute to cancer cell pathogenesis.[5][6][7]
Inhibitors of mTOR are broadly classified into two generations. First-generation inhibitors, known as rapalogs (e.g., Rapamycin, Everolimus, Temsirolimus), are allosteric inhibitors that primarily target mTORC1.[5][8] Second-generation mTOR inhibitors are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[5][8] This dual inhibition can lead to a more complete blockade of the signaling pathway.
Comparative Analysis of Inhibitory Activity
| Inhibitor | Target(s) | Cell Line(s) | IC50 | Reference(s) |
| FMPPP (analog of this compound) | mTOR pathway | DU145, PC-3 (Prostate Cancer) | Dose-dependent suppression of proliferation observed, but specific IC50 not provided. | |
| OSI-027 | mTORC1, mTORC2 | Various cancer cell lines | 0.4 - 4.5 µM (anti-proliferative) | [9] |
| AZD8055 | mTORC1, mTORC2 | Various cancer cell lines | 20 - 50 nM (anti-proliferative) | [9] |
| Torin 1 | mTORC1, mTORC2 | In vitro kinase assay | 2 - 10 nM | [9] |
| NVP-BEZ235 | Pan-PI3K, mTOR | Various cancer cell lines | Not specified | [10] |
| PKI-587 | Pan-PI3K, mTOR | MDA-MB-361, PC3-mm2 | 3 and 9 nM, respectively (anti-proliferative) | [] |
| GDC-0941 | Pan-PI3K, mTOR | In vitro kinase assay | 580 nM (mTOR), 3 nM (PI3Kα) | [] |
Note: The lack of a specific IC50 value for FMPPP prevents a direct quantitative comparison of potency. The available data indicates a dose-dependent effect, suggesting inhibitory activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a general workflow for assessing the anti-proliferative effects of an inhibitor.
Caption: The PI3K/AKT/mTOR signaling pathway in cancer.
Caption: General workflow for inhibitor testing.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of FMPPP and other mTOR inhibitors.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Prostate cancer cells (e.g., DU145, PC-3) are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., FMPPP) or a known inhibitor and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) only.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation, is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway.
-
Cell Lysis: After treatment with the inhibitor, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation state.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., total mTOR, phospho-mTOR, total p70S6K, phospho-p70S6K, total AKT, phospho-AKT).
-
Secondary Antibody Incubation: The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP enzyme, producing light that is captured on X-ray film or by a digital imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative levels of total and phosphorylated proteins, providing insight into the inhibitor's effect on the signaling pathway.[13][14]
Conclusion
While direct evidence for the inhibitory activity of this compound is currently lacking, the anti-proliferative effects of its close analog, FMPPP, in prostate cancer cells suggest a potential role in targeting the mTOR pathway. A direct comparison with known mTOR inhibitors is challenging without a specific IC50 value for FMPPP. However, the qualitative evidence of its activity, coupled with the well-established importance of the mTOR pathway in prostate cancer, warrants further investigation into the precise mechanism and potency of this compound and its derivatives as potential anti-cancer agents. Future studies should focus on determining the IC50 values of this compound against mTOR kinase and in various cancer cell lines to enable a more definitive head-to-head comparison with existing inhibitors.
References
- 1. PI3K-AKT-mTOR signaling in prostate cancer progression and androgen deprivation therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K-AKT-mTOR signaling in prostate cancer progression and androgen deprivation therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/Akt/mTOR signaling pathway in the treatment of prostate cancer radioresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/AKT/mTOR pathway in prostate cancer development and progression [bionity.com]
- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 6. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Fero Laboratory Protocols | Research | UNM Cancer Center [unmhealth.org]
Safety Operating Guide
Proper Disposal Procedures for 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one
For immediate reference, this document outlines the essential safety and logistical information for the proper disposal of 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure safe handling and regulatory compliance.
This compound is classified as a halogenated organic substance and requires disposal as hazardous waste. Adherence to local, state, and federal regulations is mandatory. The primary disposal route for this chemical is incineration at a licensed hazardous waste disposal facility.
Hazard Identification and Safety Precautions
Prior to handling, it is crucial to be aware of the hazards associated with this compound. Personal Protective Equipment (PPE) is mandatory at all stages of handling and disposal.
Summary of Hazard Data
| Hazard Statement | GHS Classification | Recommended PPE |
| H315: Causes skin irritation | Skin corrosion/irritation | Chemical-resistant gloves (Nitrile or Neoprene), Lab coat |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation | Safety glasses with side shields or goggles, Face shield |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation | Use in a well-ventilated area or with a fume hood |
On-Site Waste Handling and Segregation: A Step-by-Step Protocol
-
Waste Identification and Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
The label must also indicate the associated hazards (e.g., "Irritant").
-
-
Container Selection:
-
Use chemically compatible containers for waste collection. Borosilicate glass bottles with screw caps are recommended.
-
While High-Density Polyethylene (HDPE) may be used for short-term storage, Low-Density Polyethylene (LDPE) is not recommended due to poor resistance to halogenated hydrocarbons.[1]
-
-
Waste Segregation:
-
Collect waste this compound in a dedicated container.
-
Crucially, do not mix this waste with other chemical waste streams. Specifically, keep it segregated from:
-
Acids
-
Bases
-
Oxidizing agents
-
Non-halogenated organic waste
-
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure "Satellite Accumulation Area" within the laboratory.
-
The storage area should be away from sources of ignition and incompatible materials.
-
Off-Site Disposal Logistics
-
Engage a Licensed Waste Disposal Vendor: The disposal of this compound must be handled by a certified hazardous waste management company.
-
Manifesting: All shipments of this hazardous waste must be accompanied by a properly completed hazardous waste manifest, in accordance with regulatory requirements.
-
Final Disposal Method: The designated and approved method of disposal is high-temperature incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
